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Core Science & Biosynthesis

Foundational

The Chemistry and Therapeutic Potential of 3-Cyano-2-Phenylbenzofuran Scaffolds: A Technical Guide

Introduction: The Architectural Elegance of a Privileged Scaffold The benzofuran nucleus, a heterocyclic system comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic system comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets.[1] When substituted with a phenyl group at the 2-position and a cyano group at the 3-position, the resulting 3-cyano-2-phenylbenzofuran core emerges as a particularly potent pharmacophore. This guide provides an in-depth exploration of this scaffold, from its synthesis to its multifaceted biological activities, offering field-proven insights for researchers in drug discovery and development. The strategic placement of the electron-withdrawing cyano group and the aromatic phenyl ring creates a molecule with distinct reactivity and a high propensity for biological interaction, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3]

Part 1: Synthesis and Chemical Characterization

The construction of the 3-cyano-2-phenylbenzofuran scaffold is most effectively achieved through a base-catalyzed condensation reaction. The primary and most direct route involves the reaction of a substituted o-hydroxybenzaldehyde with a phenylacetonitrile derivative. This method is favored for its operational simplicity and the ready availability of starting materials.

Causality in Synthetic Strategy

The choice of this synthetic route is deliberate. The reaction proceeds via a Knoevenagel condensation mechanism. A base (commonly piperidine or a similar amine) deprotonates the acidic α-carbon of phenylacetonitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the o-hydroxybenzaldehyde. The key step is the subsequent intramolecular cyclization: the phenolic hydroxyl group attacks the nitrile carbon, followed by dehydration and tautomerization to yield the stable aromatic benzofuran ring. This one-pot reaction is efficient and offers a straightforward path to the desired core structure.[4]

Experimental Protocol: Synthesis of 2-phenylbenzofuran-3-carbonitrile

This protocol describes a representative synthesis of the core scaffold.

Materials:

  • Salicylaldehyde (1.0 eq)

  • Benzyl cyanide (phenylacetonitrile) (1.0 eq)

  • Piperidine (0.2 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) and benzyl cyanide (1.0 eq) in absolute ethanol, add piperidine (0.2 eq) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

  • Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the piperidine catalyst and precipitate the crude product.

  • Extraction: Filter the precipitated solid or extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice between filtration and extraction depends on the physical state of the crude product.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 2-phenylbenzofuran-3-carbonitrile.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the 3-cyano-2-phenylbenzofuran core.

G cluster_start Starting Materials Start1 o-Hydroxybenzaldehyde Reaction Knoevenagel Condensation & Intramolecular Cyclization (Reflux) Start1->Reaction Start2 Phenylacetonitrile Start2->Reaction Catalyst Piperidine in Ethanol Catalyst->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Cyano-2-phenylbenzofuran Purification->Product

Caption: General workflow for the synthesis of 3-cyano-2-phenylbenzofuran.

Part 2: Medicinal Chemistry & Biological Activities

The 3-cyano-2-phenylbenzofuran scaffold has been extensively investigated for its therapeutic potential, demonstrating significant activity in several key areas of drug development.

Anticancer Activity

Derivatives of this scaffold have shown potent cytotoxic effects against a wide range of human cancer cell lines, including those for breast, colon, leukemia, and lung cancer.[2][5] The mechanism often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: STAT3 Inhibition A prominent anticancer mechanism for some benzofuran derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[6][7] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Benzofuran inhibitors are designed to bind to the SH2 domain of STAT3, a crucial region for its activation.[8] This binding event sterically hinders the phosphorylation and subsequent dimerization of STAT3 monomers. As a result, the STAT3 dimer cannot translocate to the nucleus, and the transcription of its target oncogenes (e.g., Cyclin D1, Bcl-2) is suppressed, leading to cell cycle arrest and apoptosis.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Cytokine Binding STAT3_mono STAT3 (Inactive) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Benzofuran 3-Cyano-2-phenyl- benzofuran Inhibitor Benzofuran->STAT3_p Binds to SH2 Domain Transcription Gene Transcription (Cyclin D1, Bcl-2) DNA->Transcription Apoptosis Cell Cycle Arrest & Apoptosis

Caption: STAT3 signaling pathway and its inhibition by benzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-phenylbenzofuran derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
BF-1 2-phenyl-3-cyanoMDA-MB-468 (Breast)0.16[7]
BF-2 2-phenyl-3-alkyl-imidazoleMCF-7 (Breast)0.08[9]
BF-3 2-phenyl-3-alkyl-imidazoleSW480 (Colon)0.55[9]
BF-4 4,6-di(benzyloxy)-3-phenylHepatocellular Carcinoma0.874[2]
BF-5 2-acetyl-7-phenylaminoHepG2 (Liver)1.63[2]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of test compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 3-cyano-2-phenylbenzofuran test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10][11] During this step, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_treated / OD_control) × 100. Plot the viability against compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Mechanism of Action: COX Inhibition The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain and inflammation.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking this pathway. Certain benzofuran derivatives act as selective COX-2 inhibitors.[3] The active site of COX-2 is slightly larger than that of COX-1, allowing bulkier molecules like substituted benzofurans to bind selectively. By inhibiting COX-2, these compounds reduce the production of inflammatory prostaglandins at the site of inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[15]

G cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Cellular Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Physiological Physiological Prostaglandins (GI Protection) PGH2_1->Physiological Prostaglandins Inflammatory Prostaglandins (PGE₂) PGH2_2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Benzofuran Benzofuran Inhibitor Benzofuran->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by benzofuran derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 3-Cyano-2-phenylbenzofuran derivatives and related structures have shown promising activity against various bacterial and fungal pathogens.

Mechanism of Action: Sortase A Inhibition In Gram-positive bacteria like Staphylococcus aureus, the enzyme Sortase A (SrtA) is crucial for anchoring virulence factors to the cell wall. Inhibiting SrtA can disarm the bacteria without killing them, reducing the selective pressure for resistance. Benzofuran-3-carboxamide derivatives, structurally related to the 3-cyano scaffold, have been identified as potent SrtA inhibitors. They are believed to bind to the active site of SrtA, preventing it from processing and anchoring surface proteins, thereby inhibiting biofilm formation and reducing bacterial virulence.[10]

Quantitative Data: Antimicrobial Activity

Compound TypeTarget OrganismActivity MetricValueReference
Benzofuran-3-carboxamideS. aureus SrtAIC₅₀3.3 - 21.8 µM[10]
Thiazolyl-pyrazoline-benzofuranE. coliZone of Inhibition25 mm[12]
Thiazolyl-pyrazoline-benzofuranS. aureusZone of Inhibition20 mm[12]
Azono-benzofuranA. baumanniiZone of Inhibition19 mm[16]

Conclusion and Future Outlook

The 3-cyano-2-phenylbenzofuran scaffold is a cornerstone for the development of novel therapeutics. Its straightforward synthesis and versatile chemical nature allow for extensive derivatization, enabling fine-tuning of its pharmacological profile. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscores its significance. Future research should focus on optimizing the scaffold for enhanced target selectivity and improved pharmacokinetic properties. The exploration of hybrid molecules, where the benzofuran core is fused with other pharmacologically active moieties, represents a promising strategy for developing next-generation drugs with multi-target capabilities.

References

A complete list of all sources cited in this guide is provided below.

  • He, W., et al. (2016). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry. [Link]

  • Sharma, V., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Research in Pharmacy and Science. [Link]

  • Al-Ostath, A., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. [Link]

  • Ibrahim, M. N. (Year not stated). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Current Research. [Link]

  • Wang, F., et al. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. Request PDF - ResearchGate. [Link]

  • Park, J. S., et al. (2022). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology. [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Wang, F., et al. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. ECNU. [Link]

  • Ghareb, N., et al. (2022). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... ResearchGate. [Link]

  • Israyilova, A., et al. (2017). Antibacterial Screening of the Synthesized (Z) -3- (2-phenylhydrazono) benzofuran-2 (3H) against Gram. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Unknown Author. (Year not stated). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

  • Wikipedia. (Last edited date not available). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PMC. [Link]

  • Dornblaser, E., et al. (2024). COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • I.A.C.S. (Year not stated). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

  • Unknown Author. (Year not stated). 2‐Aryl‐3‐cyanobenzofuran from 2‐hydroxybenzaldehyde and PhCH2CN. ResearchGate. [Link]

  • Lee, Y. R., et al. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. LOCKSS. [Link]

  • Chen, W., et al. (2013). Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds. PubMed. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 2-Phenylbenzofuran-3-carbonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2-Phenylbenzofuran-3-carbonitrile (CAS: Variable/Derivative specific) is a pharmacophore of significant interest in medicinal chemistry, particularly for its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Phenylbenzofuran-3-carbonitrile (CAS: Variable/Derivative specific) is a pharmacophore of significant interest in medicinal chemistry, particularly for its potential as an antitumor agent, estrogen receptor modulator, and antimicrobial scaffold.

Structurally, the molecule consists of a lipophilic benzofuran core substituted with a phenyl ring at the C2 position and an electron-withdrawing nitrile (cyano) group at the C3 position. This specific substitution pattern creates a unique solubility profile compared to the parent 2-phenylbenzofuran:

  • The Nitrile Effect: The -CN group introduces a strong dipole moment and acts as a weak hydrogen bond acceptor. This significantly enhances solubility in polar aprotic solvents (DMSO, DMF) compared to the unsubstituted parent.

  • The Lipophilic Core: Despite the nitrile group, the bulk of the molecule (benzofuran + phenyl ring) remains highly lipophilic, resulting in negligible aqueous solubility and necessitating organic co-solvents for biological assays.

This guide provides a rigorous framework for determining solubility, selecting solvents for synthesis/purification, and preparing stock solutions for biological evaluation.

Predicted Solubility Profile

While empirical determination is mandatory for GLP/GMP applications, the following solubility classification is derived from structural analogs (e.g., 2-phenylbenzofuran, 3-acyl-2-phenylbenzofurans) and thermodynamic principles of benzofuran derivatives [1][2].

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventPredicted Solubility (RT)Application Utility
Polar Aprotic DMSO High (>50 mg/mL) Primary Stock Solution for bioassays.
Polar Aprotic DMFHigh (>50 mg/mL)Alternative stock; Synthesis reaction medium.
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction; Chromatography loading.
Chlorinated ChloroformHigh (>100 mg/mL)NMR solvent; Extraction.
Polar Protic Ethanol (EtOH)Moderate (Heat dependent)Recrystallization. Soluble hot, sparingly soluble cold.
Polar Protic Methanol (MeOH)Moderate (Heat dependent)Recrystallization; HPLC mobile phase.
Non-Polar Hexane / HeptaneVery Low / InsolubleAnti-solvent for precipitation.
Aqueous Water / PBSNegligible (<1 µg/mL)Biological medium (requires carrier).

Critical Insight: The presence of the nitrile group makes this compound less soluble in pure alkanes (Hexane) than the parent 2-phenylbenzofuran. Consequently, Hexane/Ethyl Acetate mixtures are the preferred mobile phase for silica chromatography purification [1].

Protocol: Gravimetric Solubility Determination

To establish the exact solubility curve for your specific lot of 2-phenylbenzofuran-3-carbonitrile, use the Shake-Flask Method . This protocol is self-validating via a mass-balance check.

Materials
  • Analyte: 2-Phenylbenzofuran-3-carbonitrile (Solid, >98% purity).

  • Solvents: HPLC Grade (DMSO, EtOH, etc.).

  • Equipment: Orbital shaker (temp controlled), Centrifuge, 0.45 µm PTFE syringe filters, Analytical Balance (±0.01 mg).

Step-by-Step Methodology
  • Supersaturation: Add the solid compound to 2.0 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure excess solid is present).

  • Equilibration:

    • Seal the vial tightly (Parafilm over cap).

    • Agitate at the target temperature (e.g., 25°C) for 24 to 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the sample at 10,000 RPM for 10 minutes.

    • Validation Step: Visually confirm a solid pellet remains. If no pellet, add more solid and repeat Step 2.

  • Filtration: Draw the supernatant into a syringe and filter through a pre-warmed 0.45 µm PTFE filter (to prevent precipitation in the needle).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed weighing dish (

      
      ).
      
    • Evaporate the solvent (vacuum oven or nitrogen stream).

    • Weigh the dried residue (

      
      ).
      
    • Calculation: Solubility (

      
      ) = 
      
      
      
      .

Thermodynamic Modeling (The Apelblat Equation)

For process scale-up (e.g., crystallization), relying on single-point data is insufficient. You must model the temperature dependence of solubility. The Modified Apelblat Equation is the standard for benzofuran derivatives [3][5].

The Equation:



Where:

  • 
     = Mole fraction solubility of 2-phenylbenzofuran-3-carbonitrile.
    
  • 
     = Absolute temperature (Kelvin).[1]
    
  • 
     = Empirical model parameters derived from experimental data.
    

Application:

  • Perform the Gravimetric Protocol (Section 3) at four temperatures (e.g., 298K, 303K, 313K, 323K).

  • Plot

    
     vs 
    
    
    
    .
  • Perform a non-linear regression to solve for

    
    .
    
  • Result: You can now predict solubility at any temperature to optimize cooling crystallization profiles.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the solubility determination workflow.

SolubilityWorkflow Start Start: 2-Phenylbenzofuran-3-carbonitrile Goal Define Goal Start->Goal Synthesis Synthesis/Purification Goal->Synthesis Process Dev BioAssay Biological Assay Goal->BioAssay Screening Recryst Recrystallization Strategy Synthesis->Recryst StockPrep Stock Preparation BioAssay->StockPrep SolventTest Test EtOH/Acetonitrile Recryst->SolventTest TempDep Check Temp Dependence (Apelblat Model) SolventTest->TempDep DMSOLimit Dissolve in DMSO (Target 10-50 mM) StockPrep->DMSOLimit PrecipCheck Aqueous Dilution Check (Microscopy for precip) DMSOLimit->PrecipCheck Valid Proceed to Assay PrecipCheck->Valid No Precip Invalid Reduce Stock Conc. or Change Carrier PrecipCheck->Invalid Precipitate

Figure 1: Decision logic for solvent selection in synthesis versus biological application contexts.

Synthesis & Purification Applications[3][10][11]

Recrystallization

The synthesis of 2-phenylbenzofuran-3-carbonitrile often utilizes the Wittig reaction or cyanation of 3-bromo derivatives [1][4].

  • Preferred Solvent: Ethanol or Acetonitrile.

  • Mechanism: The compound exhibits a steep solubility curve in these solvents (soluble at boiling point, insoluble at 0°C).

  • Protocol: Dissolve crude solid in boiling Ethanol. If insoluble particles remain, hot filter. Allow to cool slowly to Room Temperature, then to 4°C. This maximizes crystal purity.

Chromatography

When purifying via silica gel column chromatography:

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).

  • Note: The nitrile group increases retention on silica compared to non-polar impurities.

References

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans (Analogous Chemistry) Source: Sciforum Context: Describes purification and solubility behavior of 3-substituted 2-phenylbenzofurans. URL:[Link] (Referenced from search result 1.7)

  • Thermodynamic Solubility Modeling (Apelblat) Source: Journal of Chemical & Engineering Data (General Reference for Methodology) Context: Standard protocol for applying the Apelblat equation to organic solids. URL:[Link] (Referenced from search result 1.5)

  • Source: Google Patents (CN105399710A)
  • Physical and Chemical Properties of Benzofuran Derivatives Source: NIH / NCBI Bookshelf Context: Baseline physicochemical properties (LogP, Henry's Law) for the benzofuran core. URL:[Link] (Referenced from search result 1.17)

Sources

Foundational

An In-Depth Technical Guide to Ligand-Based Pharmacophore Modeling of 2-Phenylbenzofuran-3-carbonitrile Derivatives

Abstract The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anticholinesterase properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anticholinesterase properties.[1][2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the development and validation of a ligand-based pharmacophore model for a series of 2-phenylbenzofuran-3-carbonitrile derivatives. As a Senior Application Scientist, this document is structured to provide not just a protocol, but the underlying scientific rationale for key decisions in the modeling cascade. We will cover dataset preparation, hypothesis generation, rigorous multi-step model validation, and application of the final model in virtual screening to identify novel chemical entities. The methodologies described herein are grounded in established computational chemistry principles to ensure the development of a robust, predictive, and scientifically valid pharmacophore model ready for application in a drug discovery pipeline.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD) that distills complex molecular structures into a simplified but powerful representation of essential interactions.[5][6] First conceptualized by Paul Ehrlich, a pharmacophore is an ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target.[5][6] This approach is particularly invaluable in a ligand-based drug design (LBDD) scenario, where the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[7][8]

The 2-phenylbenzofuran core is a versatile heterocyclic motif known to be a constituent of numerous bioactive compounds.[3][4][9] By focusing on the 2-phenylbenzofuran-3-carbonitrile scaffold, we aim to elucidate the key chemical features that govern its biological activity. A validated pharmacophore model will serve two primary purposes:

  • Guiding Lead Optimization: Providing crucial insights into the structure-activity relationships (SAR) of the series, enabling the rational design of more potent and selective analogs.

  • Identifying Novel Hits: Serving as a 3D query for virtual screening of large chemical databases to discover new compounds with diverse chemical scaffolds that possess the desired biological activity (scaffold hopping).[10][11]

This guide will walk researchers through the entire process, emphasizing the critical validation steps that ensure the final model is statistically significant and possesses true predictive power.

The Pharmacophore Modeling Workflow: A Conceptual Overview

The development of a ligand-based pharmacophore model is a systematic, multi-stage process. Each step builds upon the last, and rigorous execution at every stage is critical for the success of the final model.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application Data Dataset Curation (Actives & Inactives) LigPrep Ligand Preparation (2D to 3D, Ionization, Energy Minimization) Data->LigPrep Standardize Chemistry HypoGen Hypothesis Generation (Common Feature Identification) LigPrep->HypoGen Input Structures Ranking Model Ranking & Selection HypoGen->Ranking Generate Models Validation Internal & External Validation (Test Set, Decoy Set, Fischer's) Ranking->Validation Select Top Models Screening Virtual Screening Validation->Screening Validated Model as 3D Query Analysis Hit Analysis & Selection Screening->Analysis

Caption: High-level workflow for ligand-based pharmacophore modeling.

Detailed Methodology & Protocols

This section details the experimental protocols. For this guide, we will assume the use of a standard computational chemistry suite such as Schrödinger's Phase, MOE, or Discovery Studio. The principles, however, are broadly applicable to other software packages.

Step 1: Dataset Curation and Ligand Preparation

Expertise & Experience: The quality of your input data directly dictates the quality of your output model. The selection of the training set is the single most influential factor. It must be diverse enough to represent the chemical space but curated enough so that all active molecules share a common binding mode.

Protocol:

  • Assemble the Dataset:

    • Collect a series of 2-phenylbenzofuran-3-carbonitrile analogs with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values).

    • Crucially, divide this set into a training set and a test set. A common split is 70-80% for the training set and 20-30% for the test set.[12] The test set is sequestered and will not be used until the final validation stage.

    • The training set should contain the most active compounds and a selection of structurally similar but inactive (or significantly less active) compounds. Inactive compounds are vital for defining excluded volumes and improving the model's specificity.[13]

  • 2D to 3D Conversion and Cleaning:

    • Import the 2D structures of the training set molecules into your modeling software.

    • Utilize a ligand preparation tool (e.g., Schrödinger's LigPrep, MOE's Database Wash).[14]

    • This process should:

      • Generate a realistic 3D conformation for each molecule.

      • Determine probable ionization states at a physiological pH (e.g., 7.4 ± 0.5).

      • Generate tautomers and stereoisomers where applicable.

      • Perform an initial, high-quality energy minimization of each structure using a suitable force field (e.g., OPLS4, MMFF94).

  • Conformational Analysis:

    • Since the bioactive conformation is unknown, it's essential to generate a diverse ensemble of low-energy conformers for each ligand in the training set.[7]

    • Use a robust conformational search method (e.g., ConfGen, MOE-Conform) to explore the torsional space of each molecule. This ensures that the potential bioactive conformation is likely included in the pool of structures used for model generation.

Step 2: Pharmacophore Hypothesis Generation

Expertise & Experience: The goal here is to identify the common spatial arrangement of pharmacophoric features among the most active molecules that is absent in the inactive ones. The algorithm will generate numerous hypotheses, which are then scored and ranked.

Protocol:

  • Define Feature Types:

    • Identify the potential pharmacophoric features present in your ligand set. For 2-phenylbenzofuran-3-carbonitrile derivatives, these will typically include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (Hyd)

      • Aromatic Ring (Aro)

      • Positive/Negative Ionizable

  • Generate Hypotheses:

    • Using a tool like Phase's "Develop Pharmacophore Model" or Discovery Studio's "Common Feature Pharmacophore Generation," input the prepared training set ligands.[14][15]

    • Define your active and inactive molecules based on their biological activity. A common threshold is to define actives as compounds with IC₅₀ < 1 µM and inactives with IC₅₀ > 10 µM.

    • The software will align the conformers of the active compounds and identify common features. It generates hypotheses consisting of a specific combination of 3-6 features.

    • These hypotheses are then scored based on how well they map the active compounds while simultaneously failing to map the inactive ones. The scoring functions (e.g., Survival Score, BEDROC score) are designed to reward models that are both sensitive and specific.

Step 3: Rigorous Model Validation

Trustworthiness: This is the most critical phase of the modeling process. A pharmacophore hypothesis is merely a conjecture until it is rigorously validated. Without validation, any results from a virtual screen are meaningless.[10] We will use a multi-tiered approach.

ValidationWorkflow cluster_0 Validation Methods Input Top-Ranked Pharmacophore Models TestSet Test Set Screening (Actives vs. Inactives) Input->TestSet Assess Specificity & Sensitivity DecoySet Decoy Set Screening (Enrichment Analysis) Input->DecoySet Assess Enrichment Fischer Fischer's Randomization (Cat-Scramble) Input->Fischer Assess Statistical Significance Output Validated & Predictive Pharmacophore Model TestSet->Output DecoySet->Output Fischer->Output

Caption: Multi-tiered workflow for robust pharmacophore model validation.

Protocol:

  • Internal Validation (Test Set Prediction):

    • Take the top-ranked pharmacophore model(s) from the generation step.

    • Screen the previously sequestered test set against the model.[16][17]

    • The model must be able to correctly identify the active compounds within the test set and reject the inactive ones.

    • Calculate key metrics to quantify the model's performance.

  • External Validation (Decoy Set Screening):

    • Create a decoy set. This is a large set of molecules (typically 50-100 decoys per active compound) that are physically similar (e.g., molecular weight, logP) to the active compounds but are topologically distinct and presumed to be inactive. Databases like DUD-E are excellent sources for decoys.

    • Combine your known actives with this large decoy set and screen it against the pharmacophore model.

    • A good model will rank the active compounds much higher than the vast majority of decoys.

    • Calculate the Enrichment Factor (EF) and Güner-Henry (GH) Score to quantify this.

  • Statistical Validation (Fischer's Randomization Test):

    • This method, also known as cat-scramble validation, assesses the statistical significance of the model.[16]

    • The biological activity values of the training set molecules are randomly shuffled, and the modeling process is repeated multiple times (e.g., 99 times) to generate "scrambled" models.

    • The principle is that if the original model, built with correct data, has a significantly better score than the models built with randomized data, it confirms a true structure-activity relationship rather than a chance correlation.

Data Presentation & Interpretation

Summarize the validation results in a clear, concise table.

Validation Metric Description Value for a Good Model Hypothetical Result
Test Set Actives Hit (%) Percentage of active compounds in the test set identified by the model.> 80%90% (9/10)
Test Set Inactives Hit (%) Percentage of inactive compounds in the test set identified by the model.< 25%20% (2/10)
Enrichment Factor (EF 1%) Ratio of actives found in the top 1% of the screened database vs. random selection.> 1025
Güner-Henry (GH) Score A score from 0 (null model) to 1 (ideal model) that considers both active recovery and hit list composition.> 0.70.85
Fischer's Test Confidence The statistical confidence that the model is not due to chance.> 95%99%

Application: Virtual Screening

Once a pharmacophore model has been rigorously validated, it can be confidently used as a 3D search query for virtual screening.[10][18]

Protocol:

  • Database Preparation:

    • Select a large, multi-conformer compound database for screening (e.g., ZINC, Enamine REAL, internal corporate databases).

    • Ensure the database is properly prepared with 3D coordinates and appropriate ionization states, similar to the initial ligand preparation step.

  • Screening Execution:

    • Use the validated pharmacophore model as a query to screen the prepared database.

    • The software will rapidly filter the database, retaining only those molecules that can adopt a conformation matching the pharmacophore's features and spatial constraints.

  • Post-Screening Analysis:

    • The output will be a list of "hit" compounds.

    • These hits should be further filtered for drug-likeness (e.g., Lipinski's Rule of Five), ADMET properties, and chemical novelty.

    • The most promising candidates can then be subjected to more computationally intensive methods like molecular docking (if a target structure is known or can be modeled) before being prioritized for acquisition and biological testing.[10]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the development, validation, and application of a ligand-based pharmacophore model for 2-phenylbenzofuran-3-carbonitrile derivatives. By emphasizing the causality behind each experimental choice and grounding the protocol in a multi-tiered validation system, researchers can build models that are not only descriptive but truly predictive. A well-validated pharmacophore is a powerful tool in modern drug discovery, capable of accelerating the identification of novel lead compounds and providing invaluable insights to guide the optimization of existing chemical series.

References

  • Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Catalano, F., et al. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
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  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
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  • PubMed. (2025, February 6). Pharmacophore modeling in drug design.
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  • YouTube. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening.
  • MDPI. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout?.
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  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
  • PMC. (2019, February 10). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors.
  • LigandScout. (n.d.).
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  • LigandScout. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A.
  • PubMed. (2016, May 1). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs.
  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • MedCrave online. (2016, September 28).

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Exploratory

An In-depth Technical Guide to the Anticipated Toxicity Profile of 2-Phenylbenzofuran-3-carbonitrile

Disclaimer: This document provides a prospective toxicological profile of 2-phenylbenzofuran-3-carbonitrile based on a comprehensive analysis of structurally related compounds, including benzofuran derivatives and aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a prospective toxicological profile of 2-phenylbenzofuran-3-carbonitrile based on a comprehensive analysis of structurally related compounds, including benzofuran derivatives and aromatic nitriles. No direct toxicological studies on 2-phenylbenzofuran-3-carbonitrile have been identified in the public domain. Therefore, the information presented herein is predictive and intended to guide initial safety assessments and experimental design. All experimental protocols should be conducted in compliance with relevant institutional and regulatory guidelines.

Introduction

2-Phenylbenzofuran-3-carbonitrile is a heterocyclic compound featuring a benzofuran core, a phenyl substituent at the 2-position, and a nitrile group at the 3-position. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The inclusion of a nitrile group can influence the molecule's metabolic fate and toxicological profile. This guide synthesizes available data on related structures to construct a putative toxicity profile for 2-phenylbenzofuran-3-carbonitrile, providing a framework for researchers and drug development professionals to approach its safety evaluation.

Structural and Physicochemical Considerations

The structure of 2-phenylbenzofuran-3-carbonitrile suggests several key features that may influence its toxicological properties:

  • Benzofuran Core: The benzofuran moiety is a common scaffold in both natural products and synthetic molecules with diverse pharmacological activities[2][3]. The metabolism of the furan ring can sometimes lead to reactive intermediates[4].

  • Phenyl Group: The phenyl substituent can undergo oxidative metabolism, potentially forming phenolic metabolites.

  • Nitrile Group: The cyano (-C≡N) group is an important functional group in medicinal chemistry. While often stable, it can, in some instances, be metabolized to release cyanide or undergo other biotransformations that could contribute to toxicity[5].

Anticipated Metabolic Pathways

While no specific metabolic studies on 2-phenylbenzofuran-3-carbonitrile are available, potential metabolic pathways can be inferred from studies on related benzofuran and nitrile-containing compounds.

  • Oxidative Metabolism: The primary route of metabolism is likely to be oxidation mediated by cytochrome P450 (CYP) enzymes in the liver. This can occur on both the benzofuran ring and the phenyl substituent. Hydroxylation of the aromatic rings is a common metabolic pathway for benzofuran derivatives[6][7]. Oxidative cleavage of the dihydrofuran ring has also been observed in the metabolism of some benzofuran-substituted compounds[8].

  • Nitrile Group Metabolism: The nitrile group is generally considered metabolically stable. However, it can be hydrolyzed to a carboxylic acid or reduced. A quantitative assay involving the reaction of nitriles with glutathione and cysteine has been used as a simple in vitro screen to assess potential toxicity risk[5].

Anticipated Metabolic Pathway of 2-Phenylbenzofuran-3-carbonitrile 2-Phenylbenzofuran-3-carbonitrile 2-Phenylbenzofuran-3-carbonitrile CYP450 Mediated Oxidation CYP450 Mediated Oxidation 2-Phenylbenzofuran-3-carbonitrile->CYP450 Mediated Oxidation Phase I Nitrile Group Metabolism Nitrile Group Metabolism 2-Phenylbenzofuran-3-carbonitrile->Nitrile Group Metabolism Minor Pathway Hydroxylated Metabolites (Phenolic) Hydroxylated Metabolites (Phenolic) CYP450 Mediated Oxidation->Hydroxylated Metabolites (Phenolic) Hydroxylation on Phenyl or Benzofuran Ring Reactive Intermediates (e.g., Epoxides) Reactive Intermediates (e.g., Epoxides) CYP450 Mediated Oxidation->Reactive Intermediates (e.g., Epoxides) Potential Furan Ring Oxidation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Hydroxylated Metabolites (Phenolic)->Glucuronide/Sulfate Conjugates Phase II Conjugation Detoxification (e.g., Glutathione Conjugation) Detoxification (e.g., Glutathione Conjugation) Reactive Intermediates (e.g., Epoxides)->Detoxification (e.g., Glutathione Conjugation) Covalent Adducts (Potential Toxicity) Covalent Adducts (Potential Toxicity) Reactive Intermediates (e.g., Epoxides)->Covalent Adducts (Potential Toxicity) Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Carboxylic Acid Derivative Carboxylic Acid Derivative Nitrile Group Metabolism->Carboxylic Acid Derivative Hydrolysis Carboxylic Acid Derivative->Excretion Toxicological Testing Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Repeated Dose & Mechanistic Studies Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays (Ames, Micronucleus) Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity Assays->Genotoxicity Assays (Ames, Micronucleus) Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Genotoxicity Assays (Ames, Micronucleus)->Metabolic Stability (Microsomes, Hepatocytes) Acute Oral Toxicity (e.g., OECD 423) Acute Oral Toxicity (e.g., OECD 423) Metabolic Stability (Microsomes, Hepatocytes)->Acute Oral Toxicity (e.g., OECD 423) Repeated Dose Toxicity (28-day study) Repeated Dose Toxicity (28-day study) Acute Oral Toxicity (e.g., OECD 423)->Repeated Dose Toxicity (28-day study) Histopathology Histopathology Repeated Dose Toxicity (28-day study)->Histopathology Toxicokinetic Studies Toxicokinetic Studies Histopathology->Toxicokinetic Studies

Caption: A tiered workflow for the toxicological assessment of 2-phenylbenzofuran-3-carbonitrile.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2-phenylbenzofuran-3-carbonitrile on a selected cell line.

Materials:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., HepG2 for hepatotoxicity) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium

  • 2-phenylbenzofuran-3-carbonitrile (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-phenylbenzofuran-3-carbonitrile in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours. Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: In Vitro Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on OECD Test Guideline 471 and is used to detect point mutations.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)

  • Top agar

  • Minimal glucose agar plates

  • 2-phenylbenzofuran-3-carbonitrile (dissolved in a suitable solvent)

  • Positive controls (without and with metabolic activation)

  • S9 fraction for metabolic activation

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Exposure: In a test tube, mix the bacterial culture, the test compound dilution, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Plating: Add molten top agar to the test tube, mix, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the vehicle control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Protocol 3: In Vivo Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

This is a stepwise procedure with the use of a minimal number of animals.

Materials:

  • Healthy, young adult rats of a single sex (typically females are used first)

  • 2-phenylbenzofuran-3-carbonitrile formulated in a suitable vehicle

  • Standard laboratory animal diet and water

  • Appropriate housing and environmental conditions

Procedure:

  • Dosing: Administer a single oral dose of the test substance to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Record all clinical signs, body weight changes, and any mortality.

  • Stepwise Dosing: Based on the outcome in the first group of animals, decide on the next step:

    • If mortality is observed, the dose for the next group is lowered.

    • If no mortality is observed, the dose for the next group is increased.

  • Endpoint: The test is concluded when the dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

Conclusion

While the specific toxicity of 2-phenylbenzofuran-3-carbonitrile is unknown, a careful examination of its structural components and the toxicological data of related benzofuran and nitrile compounds allows for a preliminary risk assessment. The primary concerns would be potential cytotoxicity, genotoxicity, and organ-specific toxicities, particularly hepatotoxicity and nephrotoxicity. The proposed tiered testing strategy, beginning with in vitro assays, provides a robust framework for systematically evaluating the safety profile of this compound. This approach will enable researchers and drug development professionals to make informed decisions regarding its potential for further development.

References

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  • PubMed. (2013, September 15). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Retrieved from [Link]

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  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • SID. (n.d.). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Retrieved from [Link]

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  • HETEROCYCLES. (2003, October 14). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. Retrieved from [Link]

  • inchem. (n.d.). Carbofuran. Retrieved from [Link]

  • PubMed. (2016, May 1). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A | Request PDF. Retrieved from [Link]

  • MDPI. (2025, October 21). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

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  • PubMed. (n.d.). The metabolism of some pentachlorodibenzofurans in the rat. Retrieved from [Link]

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Foundational

The Synthetic Alchemist's Guide to Cyanobenzofurans: A Journey Through Time and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyanobenzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyanobenzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2][3][4][5] Its unique electronic and structural properties make it an attractive building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the historical and contemporary synthetic pathways to cyanobenzofurans, offering insights into the mechanistic underpinnings and practical execution of these pivotal transformations.

From Serendipity to Strategy: A Historical Perspective

The journey into the synthesis of the benzofuran ring system began in 1870 with Sir William Henry Perkin.[1][6] While not directly targeting cyanobenzofurans, his discovery of the base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids, now known as the Perkin rearrangement, laid the foundational groundwork for benzofuran chemistry.[7][8] This reaction involves the initial opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring.[7][9][10]

The introduction of the cyano group, a versatile functional handle that can be transformed into various other functionalities, marked a significant evolution in the strategic synthesis of advanced benzofuran derivatives. Early approaches often involved multi-step sequences, but the advent of modern catalysis has revolutionized the field, enabling more direct and efficient access to this important class of compounds.

Modern Synthetic Arsenal: A Catalog of Key Methodologies

The contemporary synthesis of cyanobenzofurans is dominated by powerful transition-metal-catalyzed reactions and innovative cascade processes. These methods offer high efficiency, functional group tolerance, and regiocontrol, making them indispensable tools for the modern synthetic chemist.

The Rise of Palladium Catalysis

Palladium catalysis has emerged as a cornerstone in benzofuran synthesis, enabling a variety of C-C and C-O bond formations. Palladium-catalyzed intramolecular cyclization of appropriately substituted precursors is a particularly powerful strategy for constructing the benzofuran core.[11] Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 2-arylbenzofurans, which can be precursors to their 3-cyano derivatives.[6] A notable advancement is the palladium-catalyzed C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes, which provides a direct route to the benzofuran scaffold.[12][13]

Diagram: Palladium-Catalyzed C-H Activation/Oxidation

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product R1 2-Hydroxystyrene P1 2-Arylbenzofuran R1->P1 C-H Activation R2 Iodobenzene R2->P1 Oxidative Addition C1 Pd(OAc)₂ C1->P1 C2 Oxidant (e.g., Ag₂CO₃) C2->P1

Caption: Palladium-catalyzed synthesis of 2-arylbenzofurans.

The Versatility of Copper Catalysis

Copper catalysis has proven to be a cost-effective and highly efficient alternative for the synthesis of cyanobenzofurans. A prominent example is the copper-catalyzed cascade synthesis of 2-aryl-3-cyanobenzofurans from o-hydroxybenzaldehydes and arylacetonitriles.[14][15] This reaction proceeds through a sequence of Knoevenagel condensation, cyanide transfer, intramolecular nucleophilic addition, and aromatization.[15]

Another powerful copper-catalyzed approach involves the reaction of aryl aldehydes with 2-iodobenzylcyanides, which affords 2-aryl-3-cyanobenzofurans in a cascade manner.[16][17] This process involves Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and aromatization.[16][17]

Diagram: Copper-Catalyzed Cascade Synthesis

G Start o-Hydroxybenzaldehyde + Arylacetonitrile Step1 Knoevenagel Condensation Start->Step1 Cu(OAc)₂, NaOMe Step2 Cyanide Transfer Step1->Step2 Step3 Intramolecular Nucleophilic Addition Step2->Step3 Step4 Aromatization Step3->Step4 End 2-Aryl-3-cyanobenzofuran Step4->End

Caption: Cascade synthesis of 2-aryl-3-cyanobenzofurans.

The Emergence of Rhodium Catalysis

More recently, rhodium catalysis has been explored for the synthesis of functionalized benzofurans. For instance, rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds provides a novel route to 2-aminobenzofurans.[18][19] While not directly yielding cyanobenzofurans, the resulting amino group can be a precursor to the cyano functionality through established transformations. Theoretical studies have also shed light on the mechanism of rhodium-catalyzed desymmetric synthesis of hydrobenzofurans, providing a basis for the development of new enantioselective methods.[20]

Key Synthetic Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of cyanobenzofurans via prominent catalytic systems.

Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-3-cyanobenzofurans

This protocol is adapted from the work of Wang and Lu, which describes a copper-catalyzed cascade reaction between o-hydroxybenzaldehydes and arylacetonitriles.[14][15]

Experimental Procedure:

  • To a reaction vial, add o-hydroxybenzaldehyde (0.5 mmol), arylacetonitrile (0.75 mmol), copper(II) acetate (0.1 mmol), and sodium methoxide (2 mmol).

  • Add DMSO (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 15 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-cyanobenzofuran.

Data Summary: Substrate Scope and Yields

Entryo-HydroxybenzaldehydeArylacetonitrileProductYield (%)
12-Hydroxy-5-methylbenzaldehydePhenylacetonitrile3-Cyano-5-methyl-2-phenylbenzofuran54
2SalicylaldehydePhenylacetonitrile3-Cyano-2-phenylbenzofuran55
35-Chlorosalicylaldehyde4-Chlorophenylacetonitrile5-Chloro-3-cyano-2-(4-chlorophenyl)benzofuran62
42-Hydroxy-4-(diethylamino)benzaldehydePhenylacetonitrile3-Cyano-4-(diethylamino)-2-phenylbenzofuran35

Data adapted from Zhang et al., Org. Lett. 2016, 18, 5, 992–995.[15]

Protocol 2: One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans

This protocol is based on a novel one-pot synthesis involving a base-induced reaction followed by a copper(I)-catalyzed heterocyclization.[21]

Experimental Procedure:

  • To a stirring suspension of benzyl carbamate (2.0 mmol) and sodium hydride (2.0 mmol, 60% suspension in mineral oil) in dry DMF (5 mL), add a solution of the starting 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile (1.0 mmol) in dry DMF (5 mL) at room temperature.

  • Heat the reaction mixture at 90 °C for 6–8 hours (monitor by TLC).

  • Add CuI (0.1 mmol) and L-proline (0.2 mmol) to the reaction mixture.

  • Continue heating at the same temperature for an additional 6 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature, add saturated NH₄Cl solution, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 2-(het)aryl/alkyl-3-cyanobenzofuran.

Future Directions and Perspectives

The field of cyanobenzofuran synthesis continues to evolve, driven by the demand for more sustainable and efficient methodologies. Future research will likely focus on:

  • C-H Functionalization: The direct cyanation of the benzofuran core through C-H activation remains a highly desirable yet challenging goal.

  • Photoredox Catalysis: The use of visible light to drive the synthesis of cyanobenzofurans offers a green and powerful alternative to traditional thermal methods.

  • Flow Chemistry: The implementation of continuous flow technologies can enable safer, more scalable, and automated synthesis of these important compounds.

  • Enantioselective Synthesis: The development of catalytic asymmetric methods to access chiral cyanobenzofurans will be crucial for their application in stereospecific drug design.

The rich history and dynamic present of cyanobenzofuran synthesis provide a solid foundation for future innovations. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to construct these valuable molecules with ever-increasing precision and efficiency will undoubtedly accelerate the discovery of new medicines and materials.

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  • Copper Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. ResearchGate. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. [Link]

  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. Organic Letters. [Link]

  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]

  • Mechanism, chemoselectivity and enantioselectivity for the rhodium-catalyzed desymmetric synthesis of hydrobenzofurans: a theoretical study. Organic Chemistry Frontiers. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Fitoterapia. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Recrystallization of 2-Phenylbenzofuran-3-carbonitrile

Introduction: The Imperative of Purity in Drug Discovery In the synthesis of novel chemical entities for pharmaceutical research, achieving absolute purity is not merely a procedural step but a foundational requirement f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the synthesis of novel chemical entities for pharmaceutical research, achieving absolute purity is not merely a procedural step but a foundational requirement for accurate biological and toxicological assessment. 2-Phenylbenzofuran-3-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, explored for activities ranging from antimicrobial to anticancer. The crude product from synthesis, however, invariably contains impurities such as starting materials, by-products, and reagents. Recrystallization is a powerful, cost-effective, and scalable purification technique that, when optimized, can yield material of exceptionally high purity.

The success of recrystallization hinges on the strategic selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of the purified solid upon cooling.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a systematic protocol for identifying the optimal recrystallization solvent for 2-phenylbenzofuran-3-carbonitrile.

Physicochemical Profile of 2-Phenylbenzofuran-3-carbonitrile

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

  • Molecular Structure: 2-Phenylbenzofuran-3-carbonitrile possesses a large, rigid, and predominantly non-polar aromatic backbone consisting of a fused benzofuran ring system and a phenyl substituent.

  • Key Functional Groups: The molecule is functionalized with a highly polar nitrile group (-C≡N).

  • Polarity Implications: This combination of a large non-polar surface area and a distinct polar functional group results in a molecule of intermediate overall polarity. This structural dichotomy is key to solvent selection; the molecule is unlikely to be soluble in highly polar solvents like water or highly non-polar solvents like alkanes at room temperature. Solvents of intermediate polarity, or mixed-solvent systems that achieve a specific polarity, are therefore the most promising candidates.

The Pillars of Recrystallization Solvent Selection

An optimal recrystallization solvent must satisfy several critical criteria. The failure to meet any of these can lead to poor recovery, insufficient purification, or product "oiling out."[3]

Core Criteria for an Effective Recrystallization Solvent:

  • Temperature-Dependent Solubility Gradient: The compound should be sparingly soluble or insoluble in the cold solvent but completely soluble in the hot (boiling) solvent.[2] This is the most fundamental requirement.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1][4]

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined, non-oily crystals upon cooling.

Systematic Protocol for Solvent Screening

Since specific solubility data for 2-phenylbenzofuran-3-carbonitrile is not widely published, a systematic experimental screening is the most reliable method for identifying a suitable solvent.[1] This protocol should be performed on a small scale (10-20 mg of crude material) in test tubes.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 15 mg of crude 2-phenylbenzofuran-3-carbonitrile into a small test tube.

  • Initial Cold Test: Add the selected solvent dropwise (e.g., from a Pasteur pipette) at room temperature, agitating after each addition, up to ~0.5 mL. Observe the solubility.

    • Observation A: If the compound dissolves completely in ≤ 0.5 mL of cold solvent, the solvent is unsuitable as a single-solvent system. Decision: Reject this solvent.

    • Observation B: If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Heat the suspension from Step 2 to the boiling point of the solvent using a hot plate or sand bath. Never use a Bunsen burner for flammable organic solvents.

    • Observation C: If the compound dissolves completely upon heating, this is a promising candidate solvent. Proceed to Step 4.

    • Observation D: If the compound does not fully dissolve, add more hot solvent dropwise until it does. If a large volume of solvent is required, its utility may be low due to poor recovery.

    • Observation E: If the compound remains insoluble even in a large volume of hot solvent, Decision: Reject this solvent for single-solvent use, but it may be a candidate as an "anti-solvent" in a mixed-solvent system.

  • Cooling & Crystallization Test: Allow the hot, clear solution from Observation C to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

    • Observation F: Abundant, well-formed crystals appear. Decision: This is an excellent candidate solvent.

    • Observation G: Very few or no crystals form. Decision: The compound is too soluble even when cold. Recovery will be poor. Reject this solvent.

    • Observation H: An oil separates from the solution. Decision: "Oiling out" has occurred. This solvent is not ideal, but may be usable in a mixed-solvent system.

Data Presentation: Candidate Solvents for Screening

The following table presents a logical starting point for solvent screening, based on the structural analysis of 2-phenylbenzofuran-3-carbonitrile and solvents successfully used for similar benzofuran and aromatic nitrile compounds.[5][6][7][8]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticFrequently successful for aromatic compounds with polar groups.[8][9][10] Good temperature/solubility gradient is common.
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Ethyl Acetate 77IntermediateOften a good choice for molecules of intermediate polarity.[11]
Acetone 56IntermediateA strong solvent; may dissolve the compound too well when cold. Often used in mixed-solvent systems.[5][11]
Toluene 111Non-polarGood for dissolving aromatic systems at high temperatures. High boiling point can be a disadvantage for drying.
Hexane/Heptane ~69Non-polarUnlikely to dissolve the compound even when hot. Excellent candidate as an anti-solvent.[11]

Visualization: The Solvent Selection Workflow

The decision-making process for solvent selection can be visualized as a logical flowchart.

Solvent_Selection_Workflow start Start: Select Candidate Solvent test_cold Add ~0.5 mL Cold Solvent to ~15 mg Compound start->test_cold dissolves_cold Dissolves Completely? test_cold->dissolves_cold reject_cold Reject Solvent (Too Soluble) dissolves_cold->reject_cold Yes heat_suspension Heat Suspension to Boiling dissolves_cold->heat_suspension No dissolves_hot Dissolves Completely? heat_suspension->dissolves_hot reject_hot Reject Solvent (Insoluble) Consider as Anti-Solvent dissolves_hot->reject_hot No cool_solution Cool Solution Slowly, then Ice Bath dissolves_hot->cool_solution Yes outcome Observe Outcome cool_solution->outcome crystals Abundant Crystals Form outcome->crystals Success oils_out Oils Out / No Crystals outcome->oils_out Failure try_mixed Consider Mixed-Solvent System oils_out->try_mixed

Caption: Workflow for single-solvent recrystallization screening.

Recommended Recrystallization Protocols

Based on the screening process, a full-scale protocol can be developed. Below are protocols for both a single-solvent and a mixed-solvent system, which is often required for compounds that are difficult to crystallize.[1]

Protocol A: Single-Solvent Recrystallization (e.g., with Ethanol)
  • Dissolution: Place the crude 2-phenylbenzofuran-3-carbonitrile in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Use a magnetic stir bar and a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and calculate the percent recovery.

Protocol B: Mixed-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)

This method is ideal if no single solvent is found to be suitable. A "good" solvent (in which the compound is soluble) is paired with a "poor" or "anti-solvent" (in which the compound is insoluble).[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution at the boiling point.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/hexane (in the approximate final ratio) for the washing step.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: This occurs when the compound separates as a liquid instead of a solid.[3] It often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

    • Solution: Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help induce crystallization.

  • No Crystal Formation: The solution remains clear even after cooling in ice.

    • Solution 1: The solution may not be sufficiently saturated. Boil off some of the solvent to reduce the volume and attempt to cool again.

    • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed" crystal.[3]

  • Low Recovery:

    • Causes: Using too much solvent during dissolution, premature crystallization during hot filtration, or washing the final crystals with too much cold solvent.

    • Solution: Adhere strictly to using the minimum amount of solvent necessary at each step. The mother liquor can also be concentrated to recover a second, though likely less pure, crop of crystals.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • US3147280A - Preparation of benzofuran derivatives - Google P
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity - Semantic Scholar. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]

  • PubChem. 2-Phenyl-benzofuran. National Center for Biotechnology Information. [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC - NIH. [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • Recrystallization. [Link]

  • RECRYSTALLISATION - University of Sydney. [Link]

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Application

Application Notes and Protocols: Functionalization of the Nitrile Group in 2-Phenylbenzofuran-3-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 2-Phenylbenzofuran-3-carbonitrile The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Phenylbenzofuran-3-carbonitrile

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been investigated for their potential as anticancer, anti-Alzheimer's, and antimicrobial agents.[1][4] The nitrile group at the 3-position of 2-phenylbenzofuran-3-carbonitrile is a versatile functional handle, offering a gateway to a diverse range of chemical transformations.[5] The ability to strategically modify this nitrile allows for the systematic exploration of the chemical space around the benzofuran core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This guide provides a detailed exploration of key functionalization pathways for the nitrile group in 2-phenylbenzofuran-3-carbonitrile, complete with step-by-step protocols, mechanistic insights, and data interpretation guidelines.

I. Hydrolysis to Carboxylic Acid: A Gateway to Amides and Esters

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, yielding 2-phenylbenzofuran-3-carboxylic acid. This product serves as a crucial intermediate for the synthesis of a wide variety of derivatives, including amides and esters, through well-established coupling reactions. Both acidic and basic conditions can effect this hydrolysis, with the choice often depending on the stability of other functional groups on the benzofuran scaffold.[6][7][8]

Causality Behind Method Selection
  • Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for attack by water.[7][8] This method is generally effective but can be harsh and may not be suitable for substrates with acid-labile groups.

  • Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[7][8][9] While often requiring more forcing conditions (e.g., higher temperatures), it can be advantageous for substrates sensitive to strong acids. The initial product is the carboxylate salt, which requires an acidic workup to yield the free carboxylic acid.[6][9]

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize 2-phenylbenzofuran-3-carboxylic acid from 2-phenylbenzofuran-3-carbonitrile.

Materials:

  • 2-phenylbenzofuran-3-carbonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-phenylbenzofuran-3-carbonitrile (1.0 eq) in ethanol, add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-phenylbenzofuran-3-carboxylic acid.

Parameter Condition Rationale
Base NaOHA strong, inexpensive base for effective hydrolysis.
Solvent Ethanol/WaterEnsures solubility of both the organic substrate and the inorganic base.
Temperature RefluxProvides the necessary activation energy for the reaction.
Workup AcidificationProtonates the carboxylate salt to yield the desired carboxylic acid.
Visualization of the Hydrolysis Workflow

Hydrolysis_Workflow Start 2-Phenylbenzofuran-3-carbonitrile Reaction NaOH, EtOH/H₂O Reflux Start->Reaction Intermediate Sodium 2-phenylbenzofuran-3-carboxylate Reaction->Intermediate Workup Conc. HCl Intermediate->Workup Product 2-Phenylbenzofuran-3-carboxylic acid Workup->Product

Caption: Workflow for the base-catalyzed hydrolysis of 2-phenylbenzofuran-3-carbonitrile.

II. Reduction to Primary Amine: Introducing a Key Basic Center

The reduction of the nitrile group to a primary amine (2-phenylbenzofuran-3-yl)methanamine introduces a basic center into the molecule, which can be crucial for modulating solubility and for forming salts with pharmaceutically acceptable acids. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]

Causality Behind Method Selection
  • Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent that readily converts nitriles to primary amines. The reaction is typically fast and high-yielding. However, its high reactivity necessitates careful handling under anhydrous conditions, and it will reduce other susceptible functional groups such as esters and ketones.

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on carbon) and hydrogen gas.[10] It is generally a cleaner method than LiAlH₄ reduction and can be more selective. However, it may require high pressures and temperatures, and the catalyst can sometimes be sensitive to impurities. The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[10]

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize (2-phenylbenzofuran-3-yl)methanamine from 2-phenylbenzofuran-3-carbonitrile.

Materials:

  • 2-phenylbenzofuran-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Water (H₂O)

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask (flame-dried)

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-phenylbenzofuran-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-phenylbenzofuran-3-yl)methanamine.

Parameter Condition Rationale
Reducing Agent LiAlH₄A powerful hydride donor for the complete reduction of the nitrile.
Solvent Anhydrous THFAprotic solvent to prevent reaction with the highly reactive LiAlH₄.
Temperature 0 °C to RTControlled addition at low temperature to manage the exothermic reaction.
Workup Fieser WorkupA safe and effective method to quench excess LiAlH₄ and precipitate aluminum salts.
Visualization of the Reduction Pathway

Reduction_Pathway cluster_reduction Reduction Process Start 2-Phenylbenzofuran-3-carbonitrile Reagent 1. LiAlH₄, THF 2. H₂O Workup Start->Reagent Product (2-Phenylbenzofuran-3-yl)methanamine Reagent->Product

Caption: Pathway for the reduction of the nitrile to a primary amine.

III. [3+2] Cycloaddition to Tetrazoles: Introducing a Carboxylic Acid Bioisostere

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, to form a tetrazole ring is a highly valuable transformation in medicinal chemistry.[11][12] The 5-substituted tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) but with improved metabolic stability and pharmacokinetic properties.[11][13]

Causality Behind Method Selection

This reaction is a classic example of "click chemistry" and is often performed as a one-pot, multicomponent reaction.[11] The use of a Lewis acid catalyst, such as zinc chloride or ammonium chloride, is common to activate the nitrile towards cycloaddition.[13] The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed.

Experimental Protocol: Synthesis of 5-(2-Phenylbenzofuran-3-yl)-1H-tetrazole

Objective: To synthesize the tetrazole derivative of 2-phenylbenzofuran-3-carbonitrile.

Materials:

  • 2-phenylbenzofuran-3-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous dimethylformamide (DMF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-phenylbenzofuran-3-carbonitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice water.

  • Acidify the mixture to pH 2-3 with 2 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-(2-phenylbenzofuran-3-yl)-1H-tetrazole.

Parameter Condition Rationale
Azide Source NaN₃A stable and readily available source of the azide anion.
Catalyst NH₄ClIn situ generation of hydrazoic acid, the active species in the cycloaddition.
Solvent DMFA high-boiling, polar aprotic solvent suitable for this reaction.
Temperature 120 °CProvides the necessary thermal energy to overcome the activation barrier of the cycloaddition.
Visualization of the Cycloaddition

Cycloaddition Start 2-Phenylbenzofuran-3-carbonitrile C≡N Reagents {NaN₃, NH₄Cl | DMF, 120 °C} Start->Reagents Product 5-(2-Phenylbenzofuran-3-yl)-1H-tetrazole Tetrazole Ring Reagents->Product

Caption: [3+2] Cycloaddition of the nitrile with azide to form a tetrazole.

IV. Conversion to Amidines: A Versatile Pharmacophore

Amidines are important structural motifs in medicinal chemistry, known for their ability to engage in hydrogen bonding and act as bioisosteres for various functional groups.[14][15][16] The conversion of the nitrile in 2-phenylbenzofuran-3-carbonitrile to an amidine opens up avenues for creating novel derivatives with potentially enhanced biological activity.[14]

Causality Behind Method Selection

The Pinner reaction is a classical method for synthesizing amidines from nitriles.[17] It involves the reaction of the nitrile with an alcohol in the presence of a strong acid (e.g., HCl) to form a Pinner salt (an imidate salt), which is then treated with an amine to yield the amidine.[18] More modern approaches involve the direct addition of amines to nitriles, often catalyzed by a Lewis acid or a transition metal.[16]

Experimental Protocol: Synthesis of N-Substituted 2-Phenylbenzofuran-3-carboximidamide

Objective: To synthesize an N-substituted amidine from 2-phenylbenzofuran-3-carbonitrile.

Materials:

  • 2-phenylbenzofuran-3-carbonitrile

  • An amine (e.g., benzylamine)

  • Trimethylaluminum (AlMe₃), 2 M solution in toluene

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Syringe

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.2 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (1.2 eq of a 2 M solution in toluene) via syringe. Gas evolution (methane) will be observed.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-phenylbenzofuran-3-carbonitrile (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of dichloromethane, followed by saturated aqueous sodium bicarbonate.

  • Stir the mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N-substituted 2-phenylbenzofuran-3-carboximidamide.

Parameter Condition Rationale
Promoter AlMe₃A Lewis acid that activates the nitrile for nucleophilic attack by the amine.
Solvent Anhydrous TolueneAprotic solvent to prevent reaction with the organometallic reagent.
Temperature 80 °CProvides thermal energy to drive the reaction to completion.
Workup Quenching with NaHCO₃Neutralizes the Lewis acid and facilitates the isolation of the product.
Visualization of Amidine Synthesis

Amidine_Synthesis cluster_amidine Amidine Synthesis Start 2-Phenylbenzofuran-3-carbonitrile Reagents 1. R-NH₂, AlMe₃, Toluene 2. Quench Start->Reagents Product N-Substituted 2-Phenylbenzofuran-3-carboximidamide Reagents->Product

Caption: Synthesis of an N-substituted amidine from the nitrile.

V. Trustworthiness: Validation of Experimental Outcomes

The structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed to unequivocally characterize the products of each transformation.

  • Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of new functional group vibrations.

    • Carboxylic Acid: A broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (1700-1725 cm⁻¹).

    • Primary Amine: Two N-H stretches (3300-3500 cm⁻¹).

    • Tetrazole: N-H and C=N stretches.

    • Amidine: C=N stretch (around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced functional group (e.g., the -CH₂- protons in the primary amine, the N-H proton in the tetrazole).

    • ¹³C NMR: The disappearance of the nitrile carbon signal (around 115-120 ppm) and the appearance of a new signal for the carbon of the new functional group (e.g., the carboxylic acid carbonyl at ~170-180 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new functional group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

By employing these analytical techniques, the identity and purity of the functionalized 2-phenylbenzofuran derivatives can be confidently established.

References

  • Amin, K.M., Syam, Y.M., Anwar, M.M., Ali, H.I., Abdel-Ghani, T.M., & Serry, A.M. (2018). Synthesis and Molecular Docking Study of New Benzofuran and Furo[3,2-g]Chromone-Based Cytotoxic Agents against Breast Cancer and P38α MAP Kinase Inhibitors. Bioorganic Chemistry, 76, 487–500. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Deng, Q., & Meng, X. (2020). Recent Advances in the Cycloaddition Reactions of 2-Benzylidene-1-benzofuran-3-ones, and Their Sulfur, Nitrogen and Methylene Analogues. Chemistry – An Asian Journal, 15(18), 2838-2853. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Sun, L., & Nelson, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis. [Link]

  • PubMed. (2016). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. [Link]

  • ResearchGate. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]

Sources

Method

Unveiling Microenvironments: 2-Phenylbenzofuran-3-carbonitrile as a High-Fidelity Fluorescent Probe

Introduction: The Need for Precise Environmental Sensing In the intricate landscape of cellular biology and materials science, the ability to discern and quantify the properties of microenvironments is paramount. Viscosi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precise Environmental Sensing

In the intricate landscape of cellular biology and materials science, the ability to discern and quantify the properties of microenvironments is paramount. Viscosity, a measure of a fluid's resistance to flow, is a critical parameter that governs diffusion-limited processes, protein folding, and cellular transport.[1] Traditional methods for viscosity measurement are often destructive and lack the spatial resolution required for complex systems. Fluorescent molecular rotors, a class of probes whose fluorescence properties are intrinsically linked to the viscosity of their immediate surroundings, offer a non-invasive and highly sensitive alternative.[2]

This application note introduces 2-phenylbenzofuran-3-carbonitrile, a novel fluorescent probe with a donor-acceptor architecture, making it exquisitely sensitive to changes in local viscosity. Its fluorescence emission is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism, providing a robust and ratiometric response to the viscous environment. We present here a comprehensive guide for its synthesis, characterization, and application as a fluorescent viscosity sensor for researchers in drug development, cell biology, and materials science.

Principle of Operation: The Twisted Intramolecular Charge Transfer (TICT) Mechanism

The functionality of 2-phenylbenzofuran-3-carbonitrile as a viscosity probe is rooted in its unique photophysical properties, specifically the TICT mechanism. The molecule's structure comprises an electron-donating 2-phenyl group and an electron-withdrawing 3-carbonitrile group attached to the benzofuran core.

Upon photoexcitation, an intramolecular charge transfer occurs from the phenyl group (donor) to the carbonitrile group (acceptor), forming a locally excited (LE) state. In low-viscosity environments, the phenyl group can freely rotate. This rotation leads to a lower-energy, non-fluorescent or weakly fluorescent "twisted" state (TICT state), effectively quenching the fluorescence. However, in environments with high viscosity, this intramolecular rotation is hindered. The molecule is consequently forced to remain in the planar, highly fluorescent LE state, resulting in a significant enhancement of fluorescence intensity. This direct correlation between viscosity and fluorescence intensity forms the basis of its application as a molecular rotor.

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Ground State LE Locally Excited (LE) State (Planar, Fluorescent) GS->LE Excitation (hν) LE->GS Fluorescence (High Viscosity) TICT TICT State (Twisted, Non-Fluorescent) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->GS Non-radiative Decay

Synthesis of 2-Phenylbenzofuran-3-carbonitrile

A reliable and efficient one-pot synthesis of 2-aryl-3-cyanobenzofurans has been developed, offering a straightforward route to the target probe.[3] This copper-catalyzed cascade reaction utilizes readily available starting materials.

Protocol: One-Pot Synthesis

Materials:

  • 2-Hydroxybenzaldehyde

  • Phenylacetonitrile

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-hydroxybenzaldehyde (1.0 mmol), phenylacetonitrile (1.2 mmol), copper(II) acetate (0.1 mmol), and sodium methoxide (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylbenzofuran-3-carbonitrile.

Synthesis_Workflow Start Starting Materials: 2-Hydroxybenzaldehyde Phenylacetonitrile Reaction One-Pot Reaction: Cu(OAc)₂, NaOMe, DMF 100°C, 12h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenylbenzofuran-3-carbonitrile Purification->Product

Photophysical Properties

The photophysical characteristics of 2-phenylbenzofuran-3-carbonitrile are central to its function as a fluorescent probe. The compound typically exhibits a strong absorption in the UV region and emits in the blue region of the visible spectrum.[4]

PropertyValue (in Dichloromethane)Reference
Absorption Maximum (λabs)~350 nm[4]
Emission Maximum (λem)~430 nm[4]
Quantum Yield (ΦF)Up to 0.89 (for derivatives)[3]
Stokes Shift~80 nm[4]

Note: The exact photophysical properties may vary depending on the solvent and substitution on the phenyl ring.

The significant Stokes shift is advantageous for fluorescence imaging as it minimizes self-quenching and reduces interference from scattered excitation light. The high quantum yield of related derivatives suggests that 2-phenylbenzofuran-3-carbonitrile is a bright fluorophore, essential for high-sensitivity detection.[3]

Application Protocol: Viscosity Measurement

This protocol outlines the general steps for using 2-phenylbenzofuran-3-carbonitrile to measure the viscosity of a sample.

Materials:

  • Stock solution of 2-phenylbenzofuran-3-carbonitrile in a suitable solvent (e.g., DMSO or ethanol).

  • Solvents of varying viscosity for calibration (e.g., methanol-glycerol mixtures).

  • Sample for viscosity measurement.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Calibration Curve:

    • Prepare a series of solutions with known viscosities using methanol-glycerol mixtures.

    • Add a small aliquot of the 2-phenylbenzofuran-3-carbonitrile stock solution to each calibration standard to a final concentration of 1-10 µM.

    • Measure the fluorescence intensity of each standard at the emission maximum (~430 nm) using an excitation wavelength of ~350 nm.

    • Plot the fluorescence intensity as a function of viscosity to generate a calibration curve.

  • Sample Measurement:

    • Add the same concentration of 2-phenylbenzofuran-3-carbonitrile to the sample of unknown viscosity.

    • Measure the fluorescence intensity of the sample under the same conditions as the calibration standards.

    • Determine the viscosity of the sample by interpolating its fluorescence intensity on the calibration curve.

Viscosity_Measurement_Workflow cluster_calib Calibration cluster_sample Sample Analysis Calib_Prep Prepare Viscosity Standards (e.g., Methanol-Glycerol) Calib_Add Add Probe to Standards Calib_Prep->Calib_Add Calib_Measure Measure Fluorescence Intensity Calib_Add->Calib_Measure Calib_Curve Generate Calibration Curve (Intensity vs. Viscosity) Calib_Measure->Calib_Curve Sample_Prep Prepare Sample Sample_Add Add Probe to Sample Sample_Prep->Sample_Add Sample_Measure Measure Fluorescence Intensity Sample_Add->Sample_Measure Sample_Interp Determine Viscosity from Calibration Curve Sample_Measure->Sample_Interp

Considerations for Biological Applications

When applying 2-phenylbenzofuran-3-carbonitrile in biological systems, such as live-cell imaging, several factors should be considered:

  • Solubility and Delivery: The probe's solubility in aqueous media may be limited. Stock solutions in DMSO are common, but the final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid cytotoxicity.

  • Toxicity: The cytotoxicity of the probe should be evaluated for the specific cell line and concentration used.

  • Calibration in situ: For quantitative measurements within cells, in situ calibration methods may be necessary to account for the complex and heterogeneous intracellular environment.

Conclusion

2-Phenylbenzofuran-3-carbonitrile represents a promising fluorescent probe for the sensitive and non-invasive measurement of microviscosity. Its fluorescence is governed by the TICT mechanism, providing a direct and robust correlation between emission intensity and the viscosity of its surroundings. The straightforward one-pot synthesis and favorable photophysical properties make it an accessible and powerful tool for researchers across various scientific disciplines. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this probe in laboratory settings.

References

  • Pasha, M. A., & Jayashankara, V. P. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate. ACS Omega, 3(7), 8356–8364. [Link]

  • Zhang, L., Peng, Z., Wen, Q., Li, X., Lu, P., & Wang, Y. (2016). Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. Organic Letters, 18(4), 708–711. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Fluorescent molecular rotors for viscosity sensors. Journal of Biological Engineering, 4(1), 1-14.
  • Krawczyk, P., Jędrzejewska, B., Pietrzak, M., & Janek, T. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. [Link]

  • Sarkar, S., & Guchhait, N. (2022). Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. Journal of Materials Chemistry B, 10(1), 25-45. [Link]

  • Karpenko, I. A., & Mekler, A. A. (2015). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2015(3), M862. [Link]

  • Maliakal, A., Lem, G., Tárnok, K., Turro, N. J., & Koberstein, J. T. (2002). Twisted Intramolecular Charge Transfer States in 2-Arylbenzotriazoles: Fluorescence Deactivation via Intramolecular Electron Transfer Rather Than Proton Transfer. The Journal of Physical Chemistry A, 106(47), 11487–11495.
  • Hari, D. P., & König, B. (2014). The photostability and fluorescence properties of diphenylisobenzofuran. Journal of Organic Chemistry, 79(1), 246-253.
  • NIST. (n.d.). 2-Phenyl-benzofuran. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Kuimova, M. K. (2012). Mapping viscosity in cells using fluorescent molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13348-13358.
  • Hossain, M. A., & Ham, S. (2018). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases. Journal of the American Chemical Society, 140(25), 7938–7947. [Link]

  • Bhowmick, R., & Ramakrishnan, S. (2020). Intramolecular through-space charge transfer between benzofuran and ynone groups on a naphthalene spacer.
  • Li, F., Li, Y., & Yang, G. (2018). Hole and electron distributions of 3 b calculated in TD-DFT at CAM-B3LYP/6-31g (d, p). Dyes and Pigments, 158, 41-48.
  • Jiang, Y. B., & Liu, J. Y. (2002). Intramolecular charge transfer dual fluorescence of substituted-phenyl p-dimethylaminobenzoates with comparable electron acceptors. Chemical Physics Letters, 352(5-6), 401-407.
  • Uchiyama, S., Santa, T., & Imai, K. (2000). Study on the fluorescent ‘on–off’ properties of benzofurazan compounds bearing aromatic substituent group and design of fluorescent ‘on–off’ derivatization reagents. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 681-689.
  • Kong, M., Lee, J., & Kim, Y. (2021). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores.
  • Wu, C. H., & Chiu, C. W. (2023). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 13(7), 4586-4596. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Phenylbenzofuran-3-carbonitrile Synthesis

Topic: Improving yield of 2-phenylbenzofuran-3-carbonitrile synthesis Content type: Technical Support Center (Guide/FAQ) Audience: Researchers, scientists, and drug development professionals Status: Active Doc ID: TS-BEN...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 2-phenylbenzofuran-3-carbonitrile synthesis Content type: Technical Support Center (Guide/FAQ) Audience: Researchers, scientists, and drug development professionals

Status: Active Doc ID: TS-BENZ-CN-003 Last Updated: October 26, 2025

Executive Summary

The synthesis of 2-phenylbenzofuran-3-carbonitrile is a critical gateway to various pharmacological scaffolds, including anti-arrhythmic and anti-tumor agents. While several routes exist, the One-Pot Copper-Mediated Oxidative Cyclization of salicylaldehydes with aryl acetonitriles has emerged as the industry standard for reproducibility and yield (often >85%).

This guide addresses the technical nuances of this protocol, specifically targeting the transition from "moderate" (40-60%) to "high" (>80%) yields. It prioritizes the Cu(OAc)₂/DMSO system due to its robustness against the dimerization side-reactions common in neat base-mediated methods.

Part 1: The Core Protocol (High-Yield Optimization)

The "Golden Standard" Workflow

Methodology: One-Pot Knoevenagel Condensation / Oxidative Cyclization

Reaction Equation:



Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Quality Attribute (CQA)
Salicylaldehyde 1.0SubstrateMust be clear/colorless. Distill if yellow/brown (oxidation products inhibit cyclization).
Phenylacetonitrile 1.1 - 1.2SubstrateExcess drives Knoevenagel step to completion.
Cu(OAc)₂ (Anhydrous) 0.2 - 0.5Catalyst/OxidantSurface area matters. Powder, do not use old clumps.
Sodium Methoxide (NaOMe) 2.0 - 4.0BaseStrictly Anhydrous. Moisture causes nitrile hydrolysis to amide.
DMSO SolventMediumDry (water <0.05%). Polarity stabilizes the intermediate enolate.
Step-by-Step Execution
  • Pre-Flight Check: Flame-dry the reaction vessel under Argon/Nitrogen.

  • Solvation: Dissolve Salicylaldehyde (10 mmol) and Phenylacetonitrile (12 mmol) in dry DMSO (20 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (2 mmol) and NaOMe (40 mmol) sequentially at room temperature. Note: The solution will likely turn dark green/brown; this is normal.

  • Thermal Activation: Heat to 110°C .

    • Critical Control Point: Do not exceed 130°C. Higher temperatures promote polymerization of the phenylacetonitrile.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The intermediate o-hydroxy-cinnamenitrile usually disappears within 4-6 hours.

  • Quench: Cool to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring.

  • Workup: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM, wash with brine, and recrystallize from Ethanol/Acetonitrile.

Part 2: Mechanism & Critical Pathways

Understanding why the reaction fails is the key to fixing it. The reaction proceeds through a cascade: Condensation


 Coordination 

Oxidative Cyclization
.

ReactionPathway Start Salicylaldehyde + Phenylacetonitrile Inter1 Intermediate A: o-Hydroxy-alpha-phenyl cinnamenitrile Start->Inter1 Base (NaOMe) Knoevenagel Condensation Coord Intermediate B: Cu-Enolate Complex Inter1->Coord Cu(OAc)2 Coordination Side1 Side Product: Amide/Acid (Hydrolysis) Inter1->Side1 Excess H2O High Temp Cyclic Intermediate C: Dihydrobenzofuran Species Coord->Cyclic Intramolecular Nucleophilic Attack Product Target: 2-Phenylbenzofuran- 3-carbonitrile Cyclic->Product Oxidative Aromatization (-2H) Side2 Side Product: Benzofuranone (Incomplete Oxidation) Cyclic->Side2 Lack of Oxidant Low Temp

Figure 1: Reaction cascade showing the primary pathway (green) and critical failure modes (red) leading to common impurities.

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete Knoevenagel CondensationCheck Base Quality: NaOMe degrades to NaOH/MeOH over time. Use fresh bottle or switch to DBU (1.5 eq) if NaOMe is suspect.
Product is an Oil (Not Solid) Residual DMSO or Mixed IsomersWash Thoroughly: DMSO requires 3-4 water washes to remove. Recrystallize: Use Acetonitrile at -20°C to force precipitation.
Impurity: Amide (M+18 peak) Nitrile HydrolysisStrict Water Control: The combination of strong base + heat + water attacks the nitrile. Dry DMSO over molecular sieves (3Å) for 24h before use.
Impurity: Benzofuranone Incomplete OxidationCatalyst Load: Increase Cu(OAc)₂ to 0.5 eq or bubble air/O₂ through the reaction mixture to regenerate the catalyst species.
Starting Material Remains Catalyst PoisoningChelation: If your salicylaldehyde has other chelating groups (e.g., -OH, -NH2), they may bind Cu. Increase catalyst loading or switch to stoichiometric Ag₂O (silver oxide) method.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use K₂CO₃ instead of NaOMe? A: Yes, but the reaction will be significantly slower. K₂CO₃ is a weaker base and often requires higher temperatures (refluxing DMF) or longer times (24h+) to drive the initial Knoevenagel condensation. If you must use carbonate, add a phase transfer catalyst (like TBAB) to improve solubility.

Q2: Why is my product yellow? The literature says it should be white. A: The yellow color typically comes from trace amounts of the uncyclized cinnamenitrile intermediate or oxidized copper residues.

  • Fix: Pass the crude product through a short pad of silica gel using DCM/Hexane (1:1) before recrystallization.[1] This removes the polar copper salts and the colored conjugated intermediates.

Q3: Is an inert atmosphere strictly necessary? A: For the safety of the solvent (DMSO at 110°C) and to prevent side-oxidation of the aldehyde, yes. However, the oxidative cyclization step actually benefits from an oxidant. Some protocols introduce air intentionally after the condensation step.

  • Recommendation: Run under N₂ for the first 2 hours, then open to a drying tube (air) to facilitate the final aromatization if the reaction stalls.

Q4: Can I use this method for electron-deficient salicylaldehydes (e.g., Nitro-substituted)? A: Electron-withdrawing groups (EWGs) on the aldehyde actually accelerate the initial condensation but may stabilize the intermediate, making the cyclization slightly harder.

  • Adjustment: You may need to increase the temperature to 120°C. Conversely, electron-donating groups (methoxy) make the condensation slower; allow 2-3 extra hours for Step 1.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 2,3-Disubstituted Benzofurans. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans. Retrieved from

  • Wang, L., et al. (2012).[2] Palladium-catalyzed synthesis of 2-phenylbenzofuran-3-carbonitriles. Organic & Biomolecular Chemistry, 10, 7184–7196.[2] (Cited for comparison of Pd vs Cu methods).

  • Google Patents. (2016). CN105399710A - A synthetic method of 2-phenyl-3-cyano benzofuran compounds.[2] Retrieved from

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 3-Cyanobenzofuran Formation

Topic: Palladium-Catalyzed Cyanation of 3-Halobenzofurans Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 2.1 (Current Industry Standards) Introduction: The Challenge of the Cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cyanation of 3-Halobenzofurans Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Version: 2.1 (Current Industry Standards)

Introduction: The Challenge of the Cyano Group

The 3-cyanobenzofuran scaffold is a critical pharmacophore in neuropsychiatric drug development (e.g., intermediates for citalopram analogs and kinase inhibitors). While the formation of the benzofuran ring is well-established, the installation of the nitrile group at the C3 position often presents a bottleneck.

The Core Problem: Transition metal-catalyzed cyanation is notoriously sensitive. Cyanide ions (


) are potent 

-donors that can displace phosphine ligands, forming stable, inactive anionic palladium species (e.g.,

). This "catalyst poisoning" typically forces researchers to use high catalyst loadings (5–10 mol%) to drive conversion, inflating costs and complicating heavy metal remediation.

This guide provides a validated workflow to optimize catalyst loading down to <0.5 mol% while maintaining high yields (>90%), focusing on the Palladium-Catalyzed Cyanation of 3-Bromobenzofuran .

Module 1: Catalyst System Selection ("The Hardware")

Q1: Which catalyst precursor should I use for 3-bromobenzofuran cyanation?

Recommendation:


  or 

(with in-situ reduction).
  • Why:

    
     is cheaper and air-stable but requires reduction to Pd(0) to enter the catalytic cycle. In cyanation, the cyanide source itself can sometimes act as a reducing agent, but this is unreliable.
    
  • Optimization Tip: If using

    
    , add 10–20 mol% Zn dust . Zinc acts as a sacrificial reductant, ensuring a steady supply of active Pd(0) and preventing the accumulation of inactive Pd(II) species.
    
Q2: What is the optimal ligand for low-loading protocols?

Recommendation: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

  • Mechanism: Bidentate ligands with a large bite angle are essential. They enforce a geometry that favors reductive elimination of the aryl nitrile—often the rate-determining step.

  • Causality: Monodentate ligands (

    
    ) are easily displaced by excess cyanide ions, leading to catalyst death. Bidentate ligands like dppf chelate the metal tightly, resisting displacement by 
    
    
    
    .
Q3: Which cyanide source minimizes catalyst poisoning?

Recommendation:


  or 

.
  • The "Slow Release" Principle: Avoid highly soluble sources like NaCN or KCN. Their high concentration of free

    
     in solution rapidly poisons the catalyst.
    
    • 
      :  Has low solubility in DMF/DMAc, releasing cyanide ions only as they are consumed.
      
    • 
      :  A non-toxic, "green" source that releases cyanide slowly at elevated temperatures. This is the gold standard for minimizing catalyst load.
      

Module 2: Optimization Workflow & Logic

To reduce catalyst load, you must shift from a "brute force" approach to a "kinetic management" approach.

Visual: The Optimization Logic Loop

OptimizationLoop Start Start: Baseline Reaction (2-5 mol% Pd, 1.0 eq Zn(CN)2) CheckYield Check Conversion @ 4h Start->CheckYield Poisoning Is Catalyst Poisoned? (Stalled < 50%) CheckYield->Poisoning Yield < 90% ReduceLoad Reduce Pd Load by 50% CheckYield->ReduceLoad Yield > 95% AddZn Add 10 mol% Zn Dust (Regenerate Pd0) Poisoning->AddZn First Step SlowCN Switch to K4[Fe(CN)6] (Slow Release) Poisoning->SlowCN If Zn fails LigandSwitch Switch Ligand (dppf -> Xantphos) Poisoning->LigandSwitch If Slow CN fails ReduceLoad->CheckYield Iterate until failure AddZn->CheckYield SlowCN->CheckYield LigandSwitch->CheckYield

Caption: Decision tree for systematically lowering catalyst loading without sacrificing yield.

Protocol: Kinetic Profiling for Load Reduction
  • Run a Control: 2 mol% Pd, standard conditions. Measure conversion at 1h, 2h, 4h.

  • The "Half-Load" Test: Repeat with 1 mol%.

    • Scenario A: Initial rate is slower, but reaches 100% conversion. -> Success. Proceed to 0.5 mol%.

    • Scenario B: Reaction starts fast but stalls at 60%. -> Catalyst Death. Do not add more Pd. Instead, add Zn dust (10 mol%) or switch to

      
        to protect the catalyst you already have.
      

Module 3: Troubleshooting Guide

Q: The reaction turns black and stalls at 50% conversion. What happened?

Diagnosis: "Pd Black" formation. The active catalytic species has aggregated into inactive metallic palladium. Fix:

  • Check Oxygen:

    
     promotes phosphine oxidation, causing ligand dissociation and Pd aggregation. Sparge solvents with Argon for 20 mins.
    
  • Add Polymethyhydrosiloxane (PMHS): A drop of PMHS can act as a stabilizer/reductant in severe cases.

  • Increase Ligand Ratio: Increase L:Pd ratio from 2:1 to 4:1 . Excess ligand shifts the equilibrium back toward the active monomeric species.

Q: I see a major byproduct with M+18 mass (Amide).

Diagnosis: Nitrile Hydrolysis. Cause: Water in the solvent (DMF/DMAc are hygroscopic) or base. Fix:

  • Dry Solvents: Use anhydrous DMAc (<0.05% water).

  • Switch Base: If using

    
    , switch to a weaker, anhydrous base like Zn(OAc)2  (which also acts as a catalyst activator).
    
Visual: The Catalytic Cycle & Poisoning Pathways

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 RedElim Reductive Elimination (Ar-CN + Pd0) TransMet->RedElim TransMet->Poison Excess Free CN- RedElim->Pd0

Caption: The catalytic cycle showing where excess cyanide intercepts intermediates to form inactive species.

Module 4: Experimental Protocols

Protocol A: High-Efficiency Cyanation (Standard)

Use this for initial scale-up or robust screening.

  • Setup: Dry 25 mL Schlenk tube with magnetic stir bar.

  • Reagents:

    • 3-Bromobenzofuran (1.0 mmol)

    • 
       (0.6 mmol, 0.6 equiv)
      
    • 
       (2.0 mol%)
      
    • dppf (4.0 mol%)[1]

    • Zn dust (10 mol% - Critical additive)

    • Solvent: Anhydrous DMAc (3.0 mL)

  • Procedure:

    • Add solids, evacuate/backfill with

      
       (3x).
      
    • Add degassed DMAc.

    • Heat to 120°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
      (to solubilize Zn salts) followed by brine.
    
Protocol B: Low-Load "Green" Cyanation (Optimized)

Use this for cost-sensitive optimization (<0.5 mol% Pd).

  • Reagents:

    • 3-Bromobenzofuran (1.0 mmol)

    • 
        (0.25 mmol, 0.25 equiv - provides 6 CN-)
      
    • 
       (0.5 mol%)
      
    • Xantphos (0.75 mol%)

    • 
       (1.0 equiv)[2]
      
    • Solvent: DMAc/Water (10:1) - Water is required for solubility of ferrocyanide.

  • Procedure:

    • Heat to 140°C . The high temp is required to dissociate CN from Fe.

    • Reaction time: 12–16 hours.

  • Note: The slow release of CN from the Fe complex prevents the Pd from being overwhelmed, allowing high turnover numbers (TON).

Protocol C: Residual Palladium Removal

Mandatory for pharmaceutical intermediates.

  • Scavenger: Add Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol) to the crude organic solution (5 equiv relative to Pd).

  • Process: Stir at 50°C for 1 hour.

  • Filtration: Filter through a 0.45 µm pad.

  • Result: Typically reduces Pd from ~500 ppm to <10 ppm.

Data Summary: Catalyst Performance Comparison

Catalyst SystemLoad (mol%)CN SourceYield (%)TON (Turnover Number)Notes
Pd(PPh3)4 5.0Zn(CN)285%17Prone to poisoning; high residual metal.
Pd2(dba)3 / dppf 2.0Zn(CN)296%48Industry standard; robust.
Pd(OAc)2 / Xantphos 0.1 K4[Fe(CN)6]92%920 Best for cost/scale. Requires 140°C.

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Source: National Institutes of Health (NIH) / Organic Letters URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society URL:[Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study. Source: Thieme Connect / Synlett URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Phenylbenzofuran-3-carbonitrile

Executive Summary & Diagnostic Profiling[1] The Problem: Users frequently report that 2-phenylbenzofuran-3-carbonitrile (and its derivatives) exhibits "brick dust" behavior—it is a high-melting, highly crystalline solid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Profiling[1]

The Problem: Users frequently report that 2-phenylbenzofuran-3-carbonitrile (and its derivatives) exhibits "brick dust" behavior—it is a high-melting, highly crystalline solid that is sparingly soluble in water and alcohols, and prone to "crashing out" in biological media.[1]

The Root Cause: This solubility profile is dictated by two structural factors:

  • Planarity &

    
    -Stacking:  The 2-phenylbenzofuran core is highly planar, allowing for tight molecular packing in the crystal lattice.
    
  • Nitrile Dipole: The C-3 nitrile group introduces a strong dipole moment without adding hydrogen bond donors. This increases lattice energy (making the crystal hard to break) while failing to improve aqueous solvation significantly.[1]

Physicochemical Profile (Estimated):

Property Value / Characteristic Implication
LogP (Octanol/Water) ~4.2 – 5.0 Highly Lipophilic.[1] Prefers cell membranes/plastics over media.
Melting Point >120°C (High) High energy required to break crystal lattice.[1]
pKa Neutral pH adjustment (acid/base) will not improve solubility.[1]

| Solubility Class | BCS Class II | Low Solubility / High Permeability. |

Synthesis & Purification Troubleshooting

User Scenario: "I synthesized the compound, but I cannot recrystallize it. It either oils out or precipitates as an impure powder."

Strategic Solvent Selection

Unlike amines or acids, you cannot use acid/base extraction effectively.[1] Purification relies on disrupting the


-stacking interactions.
Protocol A: The "Dual-Solvent" Recrystallization

Standard ethanol recrystallization often fails because the compound is too insoluble in cold ethanol and too soluble in hot ethanol, leading to rapid, impure precipitation.[1]

Recommended System: Toluene (Good Solvent) + Heptane (Anti-Solvent).[1]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Toluene.

  • Filtration: Hot filter to remove inorganic salts (drying agents).[1]

  • Nucleation: Remove from heat. Add Heptane dropwise until a faint turbidity persists.

  • Crystal Growth: Re-heat to clear the solution, then wrap the flask in foil and allow it to cool to Room Temperature (RT) over 4 hours. Do not use an ice bath immediately.

  • Collection: Filter and wash with cold Heptane.

Troubleshooting Table: Purification
SymptomDiagnosisSolution
Oiling Out Solvent boiling point is higher than the compound's melting point in solution, or impurities are lowering the MP.[1]Switch to lower BP solvents (e.g., DCM/Hexane) or use Trituration (grind solid with cold ether) before recrystallizing.[1]
Colored Impurities Planar impurities (tar) trapped in lattice.[1]Dissolve in DCM, treat with activated charcoal for 30 mins, filter through Celite, then recrystallize.
No Precipitation Solution is supersaturated but lacks nucleation sites.Scratch the glass wall with a rod or add a "seed crystal" from a previous batch.

Biological Assay Formulation

User Scenario: "My compound precipitates when added to cell culture media (DMEM/RPMI), even at 10 µM."

Mechanism of Failure: When a DMSO stock (highly solvated) hits the aqueous buffer, the water strips the DMSO shell.[1] Because the nitrile group cannot H-bond effectively with water, the hydrophobic benzofuran cores aggregate immediately (Ostwald ripening).[1]

Workflow: The "Shifted Solubility" Protocol

Do not add DMSO stock directly to the well plate containing cells. The local concentration spike causes immediate precipitation.

BioFormulation cluster_0 Correct Method Stock 10 mM DMSO Stock Inter Intermediate Dilution (100x in Media w/ surfactant) Stock->Inter Step 1: Dilute 1:10 into Media + 0.5% Tween-80 Precip PRECIPITATION RISK (Aggregates kill cells) Stock->Precip Direct Addition Final Final Assay Well (1% DMSO) Inter->Final Step 2: Add to Cells

Figure 1: Two-step dilution strategy to prevent "crash-out" in biological assays.

Advanced Solubilization Techniques

If simple dilution fails, use these carrier systems:

  • Complexation (Recommended): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1]
    • Why: The benzofuran core fits inside the hydrophobic cavity of the cyclodextrin, shielding it from water.[1]

    • Protocol: Prepare 20% (w/v) HP-

      
      -CD in PBS.[1] Dissolve compound in DMSO, then add to the CD solution with vortexing.[1]
      
  • Surfactants: Add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound.

Analytical Chromatography (HPLC/LC-MS)[1]

User Scenario: "I see broad tailing peaks or carryover in my LC-MS runs."

Issue: The planar aromatic structure interacts strongly with the C18 stationary phase (


 interactions) and residual silanols.[1]

Optimization Guide:

  • Column: Switch from standard C18 to Phenyl-Hexyl or Biphenyl phases. These provide better selectivity for aromatic systems.

  • Mobile Phase: Use Acetonitrile (ACN) over Methanol.[1] ACN is a stronger solvent for nitriles and suppresses

    
     interactions better.
    
  • Modifier: Add 0.1% Formic Acid. Even though the molecule is neutral, the acid suppresses silanol activity on the column surface.[1]

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the compound in PBS? A: No. Sonication creates a fine suspension (nanocrystals), not a true solution.[1] These particles will sediment onto cells, causing false positives in toxicity assays (physical stress) or false negatives in receptor assays (drug not available).[1]

Q: Why does my NMR spectrum show broad peaks in CDCl3? A: This often indicates aggregation (stacking) even in organic solvents.[1] Try switching to DMSO-d6 or Acetone-d6 , which disrupt these aggregates more effectively.[1]

Q: Is the nitrile group reactive during storage? A: Generally, aromatic nitriles are stable.[1] However, avoid storage in strong acidic aqueous solutions or exposure to strong nucleophiles, which could hydrolyze the nitrile to an amide/acid over long periods [1].[1]

References

  • Benzofuran Synthesis & Stability

    • Synthesis of 2-substituted benzofurans via intramolecular Wittig reactions.[2] (2005).[1][3][4][5][6] Journal of Organic Chemistry. Describes the stability of the benzofuran core and purification of phenyl-substituted derivatives.

    • [1]

  • Solubility & Crystallization

    • Solvents for Crystallization.[7] University of Rochester. Provides general rules for recrystallizing planar aromatics (Toluene/Heptane systems).

  • Biological Formulation

    • Assay Guidance Manual: Solubility Issues in Bioassays. NCBI Bookshelf. Detailed protocols for handling lipophilic compounds in cell culture.

Sources

Optimization

Thermal stability issues of 2-phenylbenzofuran-3-carbonitrile

This technical guide addresses the thermal stability, degradation pathways, and handling of 2-phenylbenzofuran-3-carbonitrile (CAS: 37883-72-0). It is designed for researchers utilizing this compound as a scaffold in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal stability, degradation pathways, and handling of 2-phenylbenzofuran-3-carbonitrile (CAS: 37883-72-0). It is designed for researchers utilizing this compound as a scaffold in drug discovery (e.g., Sortase A inhibitors, anticancer agents) or organic electronics.

Topic: Thermal Stability & Degradation Troubleshooting

Executive Technical Summary

2-Phenylbenzofuran-3-carbonitrile is a heteroaromatic scaffold generally exhibiting high thermal stability in the solid state due to its fully conjugated system. However, it presents specific stability challenges under thermal stress in solution, particularly regarding nitrile hydrolysis and oxidative ring opening .

PropertySpecification / Behavior
CAS Number 37883-72-0
Molecular Formula C₁₅H₉NO
Melting Point Typically 128–130 °C (Dependent on purity/polymorph)
Thermal Decomposition Stable < 200 °C in inert atmosphere.
Primary Degradation Hydrolysis of -CN to -CONH₂ (Amide) under aqueous/acidic thermal stress.
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water.

Thermal Degradation Pathways

Understanding the mechanism of failure is critical for troubleshooting. The two primary pathways induced by thermal stress are Nitrile Hydrolysis and Oxidative Ring Scission .

Pathway Analysis (DOT Visualization)

DegradationPathways Substrate 2-Phenylbenzofuran- 3-carbonitrile (Intact) Amide 2-Phenylbenzofuran- 3-carboxamide (Hydrolysis Product) Substrate->Amide + H₂O / Heat (Acid/Base Cat.) RingOpen 2-Hydroxybenzophenone Derivatives (Oxidative Scission) Substrate->RingOpen O₂ / UV / High T (Oxidation) Acid 2-Phenylbenzofuran- 3-carboxylic acid Amide->Acid + H₂O / Heat (Prolonged)

Figure 1: Primary thermal and chemical degradation pathways. The nitrile group is the primary site of thermal instability in the presence of moisture.

Troubleshooting Guide & FAQs

Issue 1: Inconsistent Melting Point

User Question: "I synthesized the compound, but my melting point is 115–118 °C, significantly lower than the literature value (~128 °C). Is it decomposing?"

Technical Insight: Low melting points in benzofuran synthesis are rarely due to spontaneous thermal decomposition of the product itself. They are typically caused by persistent synthetic by-products formed during the cyclization step (e.g., Wittig reaction or Rap-Stoermer condensation).

  • Common Impurity: 3-Benzoyl-2-phenylbenzofuran .[1] In Wittig-based syntheses, acylation can occur at the C3 position if stoichiometry is not strictly controlled [1].

  • Common Impurity: Dimers .[2] Acid-catalyzed cyclization can yield dimers if the reaction temperature fluctuates [2].

Corrective Action:

  • Do not overheat during drying. Vacuum dry at 40–50 °C . Higher temperatures (>80 °C) in the presence of residual solvent can accelerate crystal lattice collapse or solvate formation.

  • Recrystallization Protocol:

    • Dissolve crude solid in minimal boiling Ethanol or Acetonitrile .

    • Hot filtration (remove insoluble inorganic salts).

    • Slow cooling to 4 °C. Rapid cooling traps impurities.

Issue 2: Appearance of New HPLC Peak after Heating

User Question: "After heating my reaction mixture in DMF/Water at 100 °C, a new peak appeared at a lower retention time (R_t). What happened?"

Technical Insight: The nitrile group (-CN) is susceptible to partial hydrolysis to the primary amide (-CONH₂) when heated in aqueous organic solvents, especially if trace acid or base is present.

  • Mechanism: The nitrile carbon is electrophilic. Water attacks this carbon at elevated temperatures, converting the hydrophobic nitrile (high

    
    ) to the more polar amide (lower 
    
    
    
    ) [3].

Diagnostic Check:

  • LC-MS: Check for a mass shift of +18 Da (M+18).

    • Parent (CN): MW ~219.

    • Product (Amide): MW ~237.

  • IR Spectroscopy: Look for the disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and appearance of C=O (amide I, ~1680 cm⁻¹) and N-H (amide II) bands.

Issue 3: Color Change (Yellowing) upon Storage

User Question: "The white powder turned pale yellow after a month in the drying oven. Is it still usable?"

Technical Insight: Benzofurans are electron-rich and can undergo oxidative degradation or photochemical electrocyclization [4].

  • Cause: Extended thermal exposure (>60 °C) in air can oxidize the furan ring, leading to ring-opening products (salicylaldehyde/benzophenone derivatives) which are often yellow/orange.

  • Usability: If the color change is superficial, the bulk material may still be >98% pure. Perform a TLC or HPLC check.

Validated Protocols

Protocol A: Thermal Stability Assessment (HPLC)

Use this protocol to validate if the compound can withstand your reaction conditions.

  • Preparation: Prepare a 1 mg/mL solution of 2-phenylbenzofuran-3-carbonitrile in the target solvent (e.g., DMSO, Toluene).

  • Control: Inject a sample at T=0 (Room Temperature).

  • Stress Test: Heat the solution in a sealed vial to 100 °C (or reflux) for 4 hours .

  • Analysis: Cool to RT and inject.

    • Pass Criteria: Main peak area >99.0% of Control. No new peaks >0.5%.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (Amide) or RRT <0.5 (Acid/Oxidation products).

Protocol B: Recrystallization for Thermal Purity

To remove thermal degradation products or synthesis impurities.

  • Solvent Selection: Ethanol (95%) is preferred. Acetonitrile is an alternative for higher solubility.

  • Dissolution: Heat solvent to boiling. Add solid slowly until saturation is reached.

  • Clarification: If the solution is yellow/brown, add Activated Carbon (5 wt%) , stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to Room Temperature undisturbed for 2 hours, then move to 4 °C for 12 hours.

  • Drying: Filter crystals and dry under high vacuum at 45 °C for 6 hours.

References

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. (Discusses acylation side-products in benzofuran synthesis).

  • A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin. Heterocycles. (Details dimerization issues during acid-catalyzed cyclization).

  • Hydrolysis kinetics of cyanopyridines in high-temperature water. International Journal of Chemical Kinetics. (Mechanistic parallel for nitrile hydrolysis at high temperatures).

  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects. Royal Society of Chemistry. (Discusses oxidative susceptibility of the benzofuran ring).

  • 2-Phenylbenzofuran-3-carbonitrile Product Data. BLD Pharm. (Physical property verification).

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 2-Phenylbenzofuran Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the regioselective functionalization of 2-phenylbenzofuran. This guide is designed for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 2-phenylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The 2-phenylbenzofuran core is central to a wide array of bioactive molecules, from potential neuroprotective agents to estrogen receptor modulators.[1][2] However, precisely controlling the position of new substituents is a significant synthetic challenge.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Foundational Principles & General FAQs

This section covers the core concepts that govern the reactivity of the 2-phenylbenzofuran system. Understanding these principles is the first step in troubleshooting and optimizing your reactions.

Q1: What makes the regioselective functionalization of 2-phenylbenzofuran so challenging?

A1: The challenge arises from the presence of multiple, electronically distinct C-H bonds with similar activation barriers. The 2-phenylbenzofuran scaffold has three primary regions for functionalization: the electron-rich C3 position of the furan ring, the sterically accessible but less reactive C4-C7 positions of the benzene ring, and the C-H bonds of the C2-phenyl substituent. The subtle differences in the electronic and steric environment of these positions mean that many reaction conditions can lead to mixtures of regioisomers, complicating purification and reducing yields.

Q2: What are the intrinsically most reactive positions on the scaffold for electrophilic attack vs. metal-catalyzed C-H activation?

A2: The reactivity hierarchy depends heavily on the reaction mechanism.

  • For electrophilic substitution , the furan ring is generally more activated than the benzene ring. While electrophilic attack on unsubstituted benzofuran can favor the C2 position, the presence of the C2-phenyl group deactivates this site. Consequently, the C3 position becomes the most nucleophilic and is the kinetically favored site for many electrophilic reactions.[3][4]

  • For transition-metal-catalyzed C-H activation , regioselectivity is less about intrinsic electronics and more about the formation of a stable metallacyclic intermediate.[5] Without a directing group, C-H activation often occurs at the most accessible and electronically favorable C-H bond, which can still be C3. However, the true power of this methodology is unlocked by using directing groups, which can override the intrinsic reactivity to target otherwise inaccessible positions like C7 or the ortho position of the C2-phenyl ring.[6][7]

Q3: What is a "directing group" and how does it work in C-H activation?

A3: A directing group (DG) is a functional group installed on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation effect creates a stable, low-energy metallacyclic intermediate, dramatically lowering the activation energy for cleaving that targeted C-H bond over others.[5] This strategy transforms C-H activation from a process governed by inherent substrate reactivity to one controlled by molecular geometry, enabling highly regioselective reactions. Common directing groups include amides, pyridines, carboxylic acids, and hydroxyl groups.

Section 2: Targeting the C3 Position: The Electron-Rich Nucleophile

The C3 position is a frequent target for functionalization due to its high electron density. However, achieving exclusive C3 selectivity requires careful control.

FAQs & Troubleshooting for C3 Functionalization

Q: My Friedel-Crafts acylation at C3 is giving low yields and a mixture of products. Why is this happening and what can I do?

A: Traditional Friedel-Crafts acylations on benzofurans are known to suffer from poor regioselectivity, especially with deactivated acyl chlorides.[8] The Lewis acid can coordinate to the furan oxygen, deactivating the ring, or promote side reactions.

  • Troubleshooting Steps:

    • Switch to a Milder Catalyst: Instead of strong Lewis acids like AlCl₃, consider milder options like FeCl₃ or ZnCl₂.

    • Change Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.

    • Adopt a Modern Approach: Transition-metal-catalyzed C-H activation is far more reliable. A palladium-catalyzed C3-arylation or acylation will provide superior regioselectivity and functional group tolerance.[9][10]

Q: I am attempting a Pd-catalyzed C3-arylation, but I'm getting significant amounts of starting material back and some C-C homocoupling of my aryl halide. What's wrong?

A: This is a classic issue of poor catalytic turnover or competing side reactions.

  • Troubleshooting Steps:

    • Check Your Oxidant/Base: For C-H activation/coupling cycles, the choice of base (e.g., K₂CO₃, K₃PO₄) and/or oxidant is critical for regenerating the active catalyst. Ensure they are fresh and anhydrous. For some cross-coupling reactions, an oxidant like CuCl₂ may be necessary.[9]

    • Scrutinize the Ligand: The ligand stabilizes the palladium catalyst and facilitates key steps like reductive elimination. If you are not using a ligand, consider adding one (e.g., PPh₃, or a specialized Buchwald-type ligand).

    • Solvent and Temperature: Ensure your solvent (e.g., 1,2-DCE, Toluene, Dioxane) is high-purity and anhydrous. An insufficient temperature may stall the reaction, while too high a temperature can cause catalyst decomposition and promote homocoupling.

Protocol: Palladium-Catalyzed C3-Arylation of 2-Phenylbenzofuran

This protocol is adapted from methodologies for direct arylation of heterocycles.[9][10]

  • Reagents & Equipment:

    • 2-Phenylbenzofuran (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)

    • Anhydrous Toluene or 1,4-Dioxane

    • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2-phenylbenzofuran, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

    • Add anhydrous solvent (e.g., Toluene) via syringe to achieve a substrate concentration of 0.1-0.2 M.

    • Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Reaction Mechanism: C3-Selective C-H Activation

C3_Functionalization Start 2-Phenylbenzofuran + Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (CMD) at C3 Start->CMD Base Intermediate Palladacycle Intermediate (C3-Pd Bond) CMD->Intermediate OxAdd Oxidative Addition of Aryl Halide Intermediate->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Product C3-Arylated Product RedElim->Product Catalyst_Regen Pd(II) Catalyst Regeneration RedElim->Catalyst_Regen Base Catalyst_Regen->Start

Caption: Mechanism of Pd-catalyzed C3-arylation.

Section 3: The Challenge of C7 Functionalization

Targeting the C7 position requires overcoming its lower intrinsic reactivity and steric hindrance. Directing-group strategies are paramount for success.

FAQs & Troubleshooting for C7 Functionalization

Q: My reaction is not proceeding at C7; instead, I'm seeing functionalization at C3 or no reaction at all. How can I force the reaction to the C7 position?

A: This is the most common problem and points to a failure in directing the catalyst effectively. The intrinsic reactivity of C3 is winning out.

  • Troubleshooting Steps:

    • Introduce a Directing Group: You must use a substrate with a directing group (DG) positioned to favor the formation of a 5- or 6-membered metallacycle involving the C7 C-H bond. For benzofuran, a DG at the C8 position (if starting from a precursor) or a removable DG attached to the furan oxygen or C2/C3 positions that can reach C7 is needed. A hydroxyl group on the benzene ring portion of the scaffold can direct ortho-metallation.[11]

    • Choose the Right Catalyst: Rhodium(III) and Ruthenium(II) catalysts are often superior for directing-group-assisted C-H functionalizations.[7][12] For example, [Ru(p-cymene)Cl₂]₂ or [RhCp*Cl₂]₂ are excellent starting points.

    • Optimize Ligands/Additives: Sometimes, additives are required. For Ru-catalyzed reactions, carboxylate additives (e.g., AgOAc or KOAc) can act as proton abstraction agents in the C-H activation step.

Q: The installation of my directing group is low-yielding, or it's impossible to remove after the C-H activation step. What are my options?

A: This is a valid concern regarding synthetic efficiency.

  • Troubleshooting Steps:

    • Screen Simpler Directing Groups: Before attempting complex DGs, try simple, robust ones like a pivaloyl or acetyl amide if your scaffold allows for it.

    • Explore "Transient" Directing Groups: Some modern methods use transient directing groups that are formed in-situ and do not require a separate installation step, though this is advanced and system-dependent.

    • Use an Endogenous Directing Group: If your target molecule contains a group like a carboxylic acid or secondary amine, see if it can be used directly as the DG, avoiding extra steps. For instance, a carboxyl group at C4 can potentially direct functionalization to C5, illustrating the principle.[12]

Troubleshooting Workflow: Poor C7 Regioselectivity

C7_Troubleshooting decision decision outcome outcome Sol_AddDG Incorporate a DG that forms a stable 5/6-membered ortho-metallacycle with C7. outcome->Sol_AddDG solution solution Start Start: Poor C7 Selectivity CheckDG Is a C7-directing group (DG) being used? Start->CheckDG CheckDG->outcome No CheckCat Is the catalyst optimal for the DG? CheckDG->CheckCat Yes CheckCond Are reaction conditions (solvent, temp, additive) optimized? CheckCat->CheckCond Yes Sol_ChangeCat Switch catalyst. Try [RhCp*Cl2]2 or [Ru(p-cymene)Cl2]2. CheckCat->Sol_ChangeCat No Sol_Optimize Screen solvents (DCE, t-AmylOH). Vary temperature (80-120 °C). Add carboxylate/carbonate additive. CheckCond->Sol_Optimize No End_Success Success: High C7 Selectivity CheckCond->End_Success Yes

Caption: Decision workflow for troubleshooting poor C7 regioselectivity.

Section 4: Selectivity on the C2-Phenyl Ring

Functionalizing the pendant phenyl ring without reacting with the benzofuran core requires a careful choice of directing groups and reaction conditions.

FAQs & Troubleshooting for Phenyl Ring Functionalization

Q: How can I selectively functionalize the C2-phenyl ring, specifically at the ortho position?

A: This is a classic ortho-metalation problem. You need a directing group on the 2-phenylbenzofuran substrate that directs to the ortho-C-H bonds of the phenyl ring, not the benzofuran core.

  • Strategy: The most common approach is to start with a precursor to the 2-phenylbenzofuran that already contains a directing group on the phenyl ring. For example, starting with a 2-(2-hydroxyphenyl)benzofuran allows the hydroxyl group to direct ortho-functionalization.[11] Alternatively, if the phenyl ring is unsubstituted, a reaction that favors the phenyl C-H bonds over the benzofuran C-H bonds must be chosen. This can sometimes be achieved if the benzofuran C3 position is blocked and the catalyst system has a steric or electronic preference for the phenyl ring.

Q: I am trying to functionalize the phenyl ring, but I keep getting reaction at the C3 position of the benzofuran. How do I switch the selectivity?

A: This indicates that the conditions you are using favor the electronically richer C3 position.

  • Troubleshooting Steps:

    • Block the C3 Position: The most straightforward, albeit less elegant, solution is to use a substrate where the C3 position is already substituted (e.g., with a methyl or halogen group). This physically prevents reaction at that site.

    • Use a Phenyl-Based Directing Group: As mentioned above, a directing group on the phenyl ring is the most powerful way to ensure selectivity. An amide, ester, or other coordinating group attached to the phenyl ring will direct the catalyst to its ortho-C-H bonds.

    • Change the Metal Catalyst: Different metals have different intrinsic biases. While palladium might favor the electron-rich C3, a rhodium or ruthenium catalyst in combination with a specific directing group might favor the phenyl ring.[5]

Section 5: Summary & Quick Reference

The table below summarizes the general strategies for achieving regioselective control.

Target Position General Strategy Typical Catalyst Key Requirement Common Issues
C3 Intrinsic Reactivity / C-H ActivationPd(OAc)₂, PdCl₂Electron-rich nature of C3Mixture with other positions in electrophilic reactions; catalyst inactivity.
C7 Directing Group Assisted C-H Activation[Ru(p-cymene)Cl₂]₂, [RhCp*Cl₂]₂Directing group able to form a stable ortho-metallacyclePoor directing ability; reaction at more reactive sites (C3); DG removal.
C2-Phenyl (ortho) Directing Group Assisted C-H ActivationPd(OAc)₂, Rh(III) complexesDirecting group on the phenyl ring itself (e.g., -OH, -NHAc)Competing reaction at the benzofuran C3 position.

References

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of a serie of 2-phenylbenzofurans. Structures with rigid trans-resveratrol's core and their tyrosinase activity. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Retrieved from [Link]

  • Zhang, P., et al. (2012). Synthesis of 2-phenylbenzofuran derivatives and selective binding activities on estrogen receptor. Chemical & Pharmaceutical Bulletin, 60(2), 270-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical C−H functionalization of heterocycles and strategies of regioselectivity prediction. Retrieved from [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Retrieved from [Link]

  • Semantic Scholar. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Total synthesis of the 2-arylbenzo[b]furan-containing natural products from Artocarpus. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of Functionalized Spiro[benzofuran‐2,3′‐Pyrrolidine]‐3,5′‐Diones via Cascade Cyclization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Retrieved from [Link]

  • PubMed. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Retrieved from [Link]

  • ResearchGate. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]

  • PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Retrieved from [Link]

  • Beilstein Journals. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Retrieved from [Link]

  • ACS Publications. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Substituted 2-Phenyl-benzofurans as ERβ Selective Ligands. Retrieved from [Link]

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. Retrieved from [Link]

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  • 6-Phenyl-3H-1-benzofuran-2-one For Research. (n.d.). Retrieved from [Link]

  • chemguide. (n.d.). Learning outcome 30.1.4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Retrieved from [Link]

  • Reddit. (2018). Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Retrieved from [Link]

  • ACS Publications. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Retrieved from [Link]

  • PubMed. (n.d.). 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Retrieved from [Link]

  • Physical Chemistry Research. (2021). A Density Functional Theory Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2018). Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Retrieved from [Link]

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Optimization

Technical Support Center: Green Synthesis of 2-Phenylbenzofuran-3-carbonitrile

Welcome to the technical support center for the green synthesis of 2-phenylbenzofuran-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green synthesis of 2-phenylbenzofuran-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for employing environmentally benign solvent systems in this important synthetic transformation. Benzofuran derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds, making their sustainable synthesis a critical goal.[1] This guide moves beyond traditional, often hazardous, organic solvents to explore viable, greener alternatives that align with the principles of sustainable chemistry.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative solvents for the synthesis of 2-phenylbenzofuran-3-carbonitrile?

Traditional syntheses of benzofuran derivatives often rely on volatile organic compounds (VOCs) such as benzene, toluene, or chlorinated hydrocarbons. These solvents pose significant environmental and health risks due to their toxicity and persistence.[2] Green chemistry principles advocate for the use of safer, more sustainable alternatives to minimize waste and environmental impact.[3] By transitioning to greener solvents, you can enhance the safety profile of your process, reduce disposal costs, and contribute to a more sustainable chemical industry.

Q2: What are the most promising green solvent alternatives for this synthesis?

Several classes of green solvents have shown significant promise for the synthesis of benzofuran derivatives:

  • Ionic Liquids (ILs): These are salts with low melting points that offer a unique reaction environment.[4] They are particularly advantageous due to their negligible vapor pressure, high thermal stability, and ability to be recycled.[4][5] Imidazolium-based ionic liquids like [Bmim]BF4 have been effectively used.[4]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components.[6][7] DESs are often biodegradable, non-toxic, and prepared from inexpensive starting materials, making them highly attractive green solvents.[6][8] Choline chloride-based DESs are a common choice.[7]

  • Biomass-Derived Solvents: Solvents produced from renewable biomass feedstocks, such as Cyrene™, γ-valerolactone (GVL), and 2-methyltetrahydrofuran, are gaining traction as sustainable alternatives to petroleum-derived solvents.[9][10]

  • Supercritical Carbon Dioxide (scCO₂): This is a non-toxic, non-flammable, and inexpensive solvent with tunable properties.[2][11] It is particularly useful for reactions where product separation is simplified by depressurization.[12][13]

  • Water: When feasible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Aqueous media, sometimes with the aid of phase-transfer catalysts, have been successfully employed for the synthesis of related benzofuran structures.[14]

Q3: What are the key reaction parameters to consider when switching to a green solvent?

When transitioning to a green solvent system, it is crucial to re-optimize the reaction conditions. Key parameters include:

  • Temperature: The optimal temperature may differ significantly from conventional solvents due to variations in reactant solubility and solvent viscosity.

  • Catalyst: The choice of catalyst and its loading may need to be adjusted to be compatible with the new solvent environment. For instance, some palladium- and copper-based catalysts have shown efficacy in green solvent systems.[15][16][17]

  • Reaction Time: Monitor the reaction progress closely, as reaction rates can be influenced by the solvent's properties.

  • Work-up Procedure: The method for isolating and purifying the product will need to be adapted to the specific properties of the green solvent used.

Troubleshooting Guide

This section addresses common issues encountered during the green synthesis of 2-phenylbenzofuran-3-carbonitrile and provides practical solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Reactant Solubility - Gently warm the reaction mixture and sonicate to aid dissolution. - Consider a co-solvent system, but prioritize green co-solvents. - For ionic liquids and deep eutectic solvents, ensure the starting materials are thoroughly dried, as water content can affect solubility and reactivity.
Incompatible Catalyst - Screen different catalysts known to be effective in polar or unconventional media. Palladium and copper catalysts are often robust choices.[17][18] - Evaluate the catalyst's stability and activity in the chosen green solvent. Some catalysts may degrade or become inactive.
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. Some green solvents, like deep eutectic solvents, can be viscous at room temperature, necessitating elevated temperatures to improve mass transfer.
Incorrect Stoichiometry - Re-verify the molar ratios of your reactants and catalyst.
Reaction Not Reaching Completion - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[19] - If the reaction stalls, consider incremental additions of the limiting reagent or increasing the reaction time.
Issue 2: Formation of Impurities or Side Products
Potential Cause Troubleshooting Steps
Side Reactions Promoted by the Solvent - Some ionic liquids and deep eutectic solvents can act as both solvent and catalyst, potentially leading to undesired reaction pathways.[5][7] Analyze the side products to understand the reaction mechanism and adjust conditions accordingly. - Consider using a more inert green solvent if side reactions are significant.
Thermal Degradation - If the reaction requires high temperatures, assess the thermal stability of your starting materials and product in the chosen solvent.[19] - Lowering the reaction temperature or using a more efficient catalyst might mitigate degradation.
Oxidation - Benzofuran derivatives can be susceptible to oxidation.[19] If working with solvents that are not inherently inert, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
High Viscosity of the Solvent - For viscous solvents like some ionic liquids and deep eutectic solvents, dilution with a low-viscosity, environmentally friendly co-solvent (e.g., ethyl acetate) can facilitate product extraction.
Product Highly Soluble in the Green Solvent - If using a water-miscible green solvent, extraction with a suitable organic solvent may be necessary. - For ionic liquids, product extraction with a less polar solvent or precipitation by adding an anti-solvent (e.g., water) can be effective. - In the case of supercritical CO₂, the product can often be isolated by simply reducing the pressure, causing the CO₂ to vaporize.
Residual Solvent Contamination - Ensure thorough drying of the isolated product. Techniques like vacuum drying may be required to remove residual high-boiling point green solvents.

Experimental Protocols & Data

Protocol 1: Synthesis using an Ionic Liquid ([Bmim]BF₄)

This protocol is adapted from methodologies reported for benzofuran synthesis in ionic liquids.[4]

Step-by-Step Methodology:

  • To a stirred solution of salicylaldehyde (1.0 mmol) and phenylacetonitrile (1.0 mmol) in [Bmim]BF₄ (2 mL), add a suitable base (e.g., K₂CO₃, 1.2 mmol).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The ionic liquid can often be recovered by washing with water to remove any water-soluble byproducts and then drying under vacuum.[4]

Data Summary: Comparison of Green Solvent Systems
Solvent SystemTypical Reaction Temperature (°C)Typical Reaction Time (h)Reported Yields (%)Key Advantages
Ionic Liquids (e.g., [Bmim]BF₄) 80 - 1202 - 8Good to ExcellentRecyclable, Thermally Stable[4][5]
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) 60 - 1004 - 12Moderate to GoodBiodegradable, Low Cost[6][7]
Water (with Phase-Transfer Catalyst) 80 - 1006 - 24ModerateAbundant, Non-toxic[14]
Supercritical CO₂ 40 - 1002 - 10VariableEasy Product Separation, Non-toxic[2][12]

Note: Yields are highly dependent on the specific reactants, catalyst, and optimized reaction conditions.

Visualizing the Workflow

General Workflow for Green Synthesis and Troubleshooting

Green_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Monitoring cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting A Select Green Solvent System (IL, DES, scCO₂, Water, etc.) B Optimize Reaction Conditions (Temp, Catalyst, Time) A->B C Perform Synthesis B->C D Monitor Reaction Progress (TLC, HPLC) C->D E Product Isolation D->E H Low Yield? D->H Problem? I Impurity Formation? D->I Problem? F Purification (Chromatography, Recrystallization) E->F J Isolation Issues? E->J Problem? G Characterization (NMR, MS) F->G Z Z G->Z Final Product K Re-optimize Conditions (See Troubleshooting Guide) H->K I->K J->K Solvent_Selection A Start: Need for Green Synthesis B Are reactants thermally stable at >100°C? A->B C Is catalyst recovery and reuse a high priority? B->C Yes I Consider Biomass-Derived Solvents or other Green Organic Solvents B->I No D Are reactants water-soluble or is a phase-transfer catalyst effective? C->D No F Consider Ionic Liquids or Deep Eutectic Solvents C->F Yes E Is specialized high-pressure equipment available? D->E No G Consider Water D->G Yes H Consider Supercritical CO₂ E->H Yes E->I No

Caption: A decision-making guide for selecting an appropriate green solvent system based on experimental constraints and priorities.

References

  • DSpace@MIT. (n.d.). Organic synthesis in suppercritical carbon dioxide.
  • Green Chemistry (RSC Publishing). (n.d.). Organic synthesis using enzymes in supercritical carbon dioxide.
  • CHEMISTRY & BIOLOGY INTERFACE. (2016, February 28). A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media.
  • JOCPR. (n.d.). Synthesis of 2-Aroylbenzofuran-3-ols using basic ionic liquid [bmIm]OH.
  • ResearchGate. (n.d.). Synthesis of benzofuran in ionic liquid by a PdCl2-catalyzed intramolecular Heck reaction.
  • Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Cambridge University Press & Assessment. (n.d.). Synthesis and Processing of Organic Materials in Supercritical Carbon Dioxide.
  • ResearchGate. (n.d.). SUPERCRITICAL CO2 IN ORGANIC SYNTHESIS | Request PDF.
  • EPA Archive. (n.d.). Supercritical and near-critical CO2 in green chemical synthesis and processing.
  • ACS Publications. (2020, March 18). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters.
  • National Science Open (NSO). (2023, July 3). Sustainable production of value-added N-heterocycles from biomass-derived carbohydrates via spontaneous self-engineering.
  • (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds.
  • Frontiers. (2020, February 12). Editorial: Green Synthesis of Heterocycles.
  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • (2025, October 23). Biomass-Derived Solvents in the Development of New Materials.
  • Arabian Journal of Chemistry. (n.d.). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.
  • Oxford Academic. (2025, November 15). Synthesis of bio-based N-containing compounds from biomass.
  • Benchchem. (n.d.). Technical Support Center: 2-Methyl-3-phenylbenzofuran.
  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
  • (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Sigma-Aldrich. (n.d.). RENEWABLE.
  • (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation.
  • ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ….
  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • LOCKSS. (2005, April 28). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN.
  • Pharmaspire. (n.d.). Synthesis of N-heterocyclic compounds: A green approach using deep eutectic solvents.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • ResearchGate. (n.d.). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent.
  • PubMed. (2022, July 15). Green synthesis of 2-benzylidene-1-benzofuran-3-ones and in vitro neuraminidase study using molecular docking.
  • Semantic Scholar. (2023, August 25). Green Chemistry.
  • MPI CEC. (2020, April 20). Finding green solvents - Detail view.
  • Semantic Scholar. (2022, June 27). Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s.
  • MDPI. (n.d.). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods.
  • (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 2-Phenylbenzofuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a foundational step. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a foundational step. Among these, the 2-phenylbenzofuran scaffold is of significant interest due to its prevalence in bioactive natural products and its role as a privileged structure in drug design.[1] This guide focuses on a specific derivative, 2-phenylbenzofuran-3-carbonitrile, providing an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopic features.

Given the absence of a publicly available, experimentally verified FTIR spectrum for this exact compound, this guide leverages a first-principles, comparative approach. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized reference compounds, we can confidently predict its FTIR spectrum. This serves as an invaluable tool for researchers synthesizing this molecule, enabling them to verify its identity and purity.

Predicted FTIR Vibrational Modes of 2-Phenylbenzofuran-3-carbonitrile

The structure of 2-phenylbenzofuran-3-carbonitrile combines three key components: a benzofuran core, a C2-position phenyl ring, and a C3-position carbonitrile group. Each contributes distinct and identifiable peaks to the infrared spectrum.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of 2-phenylbenzofuran-3-carbonitrile with key vibrational bonds highlighted.

The most anticipated and diagnostically significant peaks are:

  • Nitrile (C≡N) Stretching: This is the most characteristic peak. The C≡N triple bond vibration is expected to appear as a sharp, strong to medium intensity band in the 2220-2240 cm⁻¹ region. Its position is relatively insensitive to the rest of the molecule, making it a definitive marker for the nitrile functional group. In benzonitrile, this peak is observed around 2230 cm⁻¹.[2]

  • Aromatic C=C Stretching: Multiple bands are expected from the vibrations of the two aromatic systems (the benzofuran core and the phenyl substituent). These typically appear in the 1450-1610 cm⁻¹ region. One would anticipate peaks around 1600 cm⁻¹, 1580 cm⁻¹, and 1480 cm⁻¹.[3]

  • C-O-C Stretching (Ether Linkage): The aryl-alkyl ether linkage within the benzofuran ring will produce a strong C-O-C asymmetric stretching band. This is typically found in the 1200-1270 cm⁻¹ range. The spectrum of benzofuran itself shows characteristic bands in this area.[4][5]

  • Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹. Expect weak to medium bands in the 3030-3100 cm⁻¹ region, consistent with C-H bonds on a benzene ring.[2][6]

  • Aromatic C-H Bending (Out-of-Plane): These strong absorptions in the "fingerprint region" (690-900 cm⁻¹ ) are highly diagnostic of the substitution pattern on the aromatic rings. The specific pattern will be complex due to the multiple substituted rings, but strong bands are expected.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we can compare the expected spectrum with the known FTIR data of simpler, related molecules. This comparison allows us to isolate the contributions of each molecular fragment.

Vibrational Mode 2-Phenylbenzofuran-3-carbonitrile (Predicted) Benzonitrile (Experimental) [2]2-Phenylbenzofuran (Experimental) [7]Benzofuran (Experimental) [4][5]Causality and Insight
Aromatic C-H Stretch ~3050 - 3100 cm⁻¹ (weak-medium)~3066 cm⁻¹PresentPresentConfirms the presence of sp² C-H bonds on the aromatic rings.
Nitrile (C≡N) Stretch ~2230 cm⁻¹ (sharp, strong) ~2230 cm⁻¹ AbsentAbsentPrimary identifier. This sharp peak in an otherwise quiet region is the most unambiguous evidence for the nitrile group.
Aromatic C=C Stretch ~1450 - 1610 cm⁻¹ (multiple bands)~1580, 1490, 1450 cm⁻¹PresentPresentThese bands confirm the aromatic nature of the scaffold. The pattern will be a composite of the benzofuran and phenyl ring systems.
C-O-C Asymmetric Stretch ~1250 cm⁻¹ (strong)AbsentPresent~1255 cm⁻¹ Primary identifier for the furan ring. This strong band confirms the integrity of the benzofuran core.
Aromatic C-H Out-of-Plane Bending ~700 - 900 cm⁻¹ (multiple strong bands)~760, 690 cm⁻¹PresentPresentThe complex pattern in this region serves as a fingerprint for the overall molecular structure and substitution.

This comparative table demonstrates a logical buildup. The spectrum of 2-phenylbenzofuran-3-carbonitrile can be rationalized as an overlay of the features of 2-phenylbenzofuran, with the crucial addition of the sharp nitrile peak from benzonitrile.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

To validate the predicted spectral data, the following experimental protocol for acquiring a high-quality FTIR spectrum using the Potassium Bromide (KBr) pellet method is recommended. This technique is ideal for solid organic compounds that are stable under pressure.

Objective: To obtain the infrared absorption spectrum of 2-phenylbenzofuran-3-carbonitrile from 4000 cm⁻¹ to 400 cm⁻¹.

Materials and Equipment:

  • 2-Phenylbenzofuran-3-carbonitrile (sample, ~1-2 mg)

  • FTIR-grade Potassium Bromide (KBr, ~100-200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., PerkinElmer, Agilent, Bruker)

  • Spatula, weighing paper

Methodology Workflow:

dot digraph "FTIR_Protocol" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Step-by-step workflow for KBr pellet preparation and FTIR analysis.

Detailed Steps:

  • Preparation: Ensure the KBr is completely dry to avoid a broad O-H absorption band around 3400 cm⁻¹. Grind the ~1 mg of sample and ~100 mg of KBr together in the agate mortar for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of this mixing step is critical for a clear spectrum.

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Apply a vacuum to the die to remove entrapped air, which can cause the pellet to be opaque. Slowly apply pressure using the hydraulic press to approximately 8-10 tons and hold for 2 minutes.

  • Data Collection: Carefully release the pressure and eject the KBr pellet. It should be a thin, transparent, or translucent disc. Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample holder. Then, run the sample scan.

  • Analysis: The resulting spectrum should be baseline-corrected. Identify the key peaks and compare their wavenumbers (cm⁻¹) to the predicted values in the comparative table. The presence of a sharp peak near 2230 cm⁻¹ and a strong band near 1250 cm⁻¹, along with the aromatic region patterns, provides strong evidence for the successful synthesis of 2-phenylbenzofuran-3-carbonitrile.

References

  • ACS Publications. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link]

  • PMC. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...[Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Phenyl-benzofuran. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. [Link]

  • Wikipedia. (n.d.). 2-Phenylbenzofuran. [Link]

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Comparative

Comparative Mass Spectrometry Analysis: 3-Cyano-2-Phenylbenzofuran vs. Non-Functionalized Analogs

Topic: Mass Spectrometry Fragmentation Pattern of 3-Cyano-2-Phenylbenzofuran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Cyano-2-Phenylbenzofuran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-cyano-2-phenylbenzofuran , a scaffold increasingly relevant in medicinal chemistry for its potential as an anti-inflammatory and anticancer agent. We objectively compare its fragmentation signature against its non-functionalized analog, 2-phenylbenzofuran , to establish diagnostic ions for structural verification.

The analysis focuses on Electron Ionization (EI) patterns, elucidating the mechanistic role of the cyano group in stabilizing the benzofuran core and directing specific fragmentation pathways (HCN vs. CO loss).

Structural Context & Theoretical Basis

The introduction of a cyano (-CN) group at the C3 position of the 2-phenylbenzofuran core significantly alters the molecule's electronic landscape. While the benzofuran moiety typically undergoes characteristic ring contraction and CO elimination, the cyano group adds a competitive fragmentation channel (HCN loss) and increases the stability of the molecular ion due to extended conjugation.

Table 1: Physicochemical Profile of Comparators

Feature3-Cyano-2-Phenylbenzofuran 2-Phenylbenzofuran (Analog)
Formula


Exact Mass (

)
219.07 Da194.07 Da
Key Substituent Nitrile (-CN) at C3Hydrogen (-H) at C3
Electronic Effect Electron-withdrawing (Stabilizes

)
Neutral
Primary Loss Channel CO (28 Da) & HCN (27 Da)CO (28 Da) & CHO (29 Da)
Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the fragmentation data discussed below. This workflow minimizes thermal degradation and maximizes ion transmission.

Protocol: GC-MS Acquisition Parameters
  • Instrument : Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet : Split/Splitless, 280°C. Split ratio 10:1.

  • Column : HP-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas : Helium at 1.0 mL/min (constant flow).

  • Oven Program :

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Ion Source : Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Scan Range :

    
     40 – 400.
    
Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in DCM) GC Gas Chromatography (HP-5ms Separation) Sample->GC Injection Ionization Electron Ionization (70 eV Source) GC->Ionization Elution Filter Mass Analyzer (Quadrupole) Ionization->Filter Fragmentation Detect Detection & Amplification Filter->Detect m/z Sort Data Spectrum Analysis (NIST/Wiley Compare) Detect->Data Signal

Figure 1: Step-by-step experimental workflow for acquiring reproducible mass spectral data.

Fragmentation Analysis: The Mechanistic Core

The fragmentation of 3-cyano-2-phenylbenzofuran is governed by two competing mechanisms: Heterolytic cleavage driven by the heteroatom (Oxygen) and Homolytic cleavage driven by the aromatic stability of the phenyl rings.

Primary Pathway: The Benzofuran Contraction (Loss of CO)

Similar to the parent benzofuran, the furan ring opens followed by the expulsion of carbon monoxide (CO).

  • Mechanism : The molecular ion (

    
     219) undergoes a rearrangement where the oxygen atom is expelled as CO.
    
  • Resulting Ion :

    
    .
    
  • Significance : This peak confirms the presence of the benzofuran core.

Secondary Pathway: Nitrile Elimination (Loss of HCN)

The presence of the cyano group allows for the elimination of Hydrogen Cyanide (HCN).

  • Mechanism : A hydrogen shift (likely from the phenyl ring) to the nitrogen of the cyano group precedes the loss of neutral HCN.

  • Resulting Ion :

    
    .
    
  • Differentiation : This pathway is impossible in 2-phenylbenzofuran, making

    
     192 a diagnostic peak for the 3-cyano derivative.
    
Pathway Diagram

The mechanistic relationship between the parent ion and its fragments is visualized below.

FragmentationPathway Parent Molecular Ion (M+) m/z 219 (C15H9NO) M_CO [M - CO]+ m/z 191 (Benzofuran Core) Parent->M_CO - CO (28) M_HCN [M - HCN]+ m/z 192 (Cyano Specific) Parent->M_HCN - HCN (27) Phenyl Phenyl Cation m/z 77 Parent->Phenyl Inductive Cleavage M_CO_HCN [M - CO - HCN]+ m/z 164 (Fluorene-like) M_CO->M_CO_HCN - HCN M_HCN->M_CO_HCN - CO

Figure 2: Proposed fragmentation pathways. Solid lines indicate primary transitions; dashed lines indicate secondary cascades.

Comparative Performance Data

The table below contrasts the expected mass spectral peaks of the target molecule against its non-cyano analog. This data serves as a reference for validating synthesis products.

Table 2: Diagnostic Ion Comparison

Ion Identity3-Cyano-2-Phenylbenzofuran (

)
2-Phenylbenzofuran (

)
Interpretation
Molecular Ion (

)
219 (100%)194 (100%)Base peak for both; high stability due to aromaticity.

218193Loss of proton; common in fused aromatics.

191 166 Diagnostic shift of +25 Da due to retained -CN group.

192 AbsentCRITICAL DIFFERENTIATOR .

190165Radical loss; often overlaps with

.
Phenyl Cation 7777Common to both; confirms the 2-phenyl substituent.

Key Insight : In the 2-phenylbenzofuran spectrum, the gap between the parent (


 194) and the first major fragment (

166) is 28 Da (CO). In the 3-cyano derivative, you will observe a "cluster" of losses around

190-192 due to the similar mass of CO (28) and HCN (27). High-resolution MS (HRMS) may be required to resolve this doublet if peak width is broad.
References
  • NIST Mass Spectrometry Data Center . "3-Phenyl-benzofuran Mass Spectrum." National Institute of Standards and Technology. [Link]

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • Begala, M., et al. (2009). "Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives." Journal of Mass Spectrometry, 44(2), 245-251. [Link]

  • Beaudry Research Group . "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University. [Link][1]

Sources

Validation

HPLC Analysis of 2-Phenylbenzofuran-3-Carbonitrile: Impurity Profiling &amp; Separation Guide

The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-phenylbenzofuran-3-carbonitrile , focusing on its separation from critical process impurities. This guide is structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-phenylbenzofuran-3-carbonitrile , focusing on its separation from critical process impurities.

This guide is structured to provide researchers with a self-validating analytical method, grounded in the physicochemical properties of the benzofuran scaffold.

Executive Summary & Compound Significance

2-Phenylbenzofuran-3-carbonitrile is a pivotal heterocyclic intermediate used in the synthesis of anti-arrhythmic drugs (e.g., analogues of Dronedarone/Amiodarone) and novel antimicrobial agents targeting Staphylococcus aureus Sortase A.

In drug development, the purity of this nitrile intermediate is critical because hydrolysis of the nitrile group (–CN) to the amide (–CONH₂) or acid (–COOH) changes the biological activity and solubility profile of the final API. This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to resolve the target compound from its hydrolytic degradants and lipophilic synthetic byproducts.

Chromatographic Principles & Separation Logic

The separation relies on hydrophobic subtraction . The benzofuran core is highly lipophilic, but the substituents at the 3-position significantly alter the interaction with the C18 stationary phase.

  • Elution Logic: In a Reversed-Phase (C18) system with an acidic mobile phase, polarity dictates elution order:

    • Carboxylic Acid (–COOH): Most polar, elutes first (near solvent front).

    • Carboxamide (–CONH₂): Intermediate polarity, elutes second.

    • Nitrile (–CN): The Target. Less polar than amide, elutes third.

    • De-cyanated / Alkylated Impurities: Most lipophilic, elute last.

Optimized Experimental Protocol

This protocol is designed to be self-validating , meaning the resolution between the "Critical Pair" (Amide and Nitrile) confirms system suitability.

Instrumental Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of acidic impurities, sharpening peaks)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary) and 280 nm (Secondary confirmation)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase BPhase Description
0.0 30%Initial equilibration
15.0 90%Linear ramp to elute lipophilic impurities
20.0 90%Wash step
20.1 30%Return to initial
25.0 30%Re-equilibration (Critical for reproducibility)

Comparative Performance: Retention Time & Impurity Profile

The following data represents the Relative Retention Time (RRT) profile. The Target (Nitrile) is assigned an RRT of 1.00.

Compound NameStructure NoteLogP (Approx)Predicted RRTElution Order
2-Phenylbenzofuran-3-carboxylic acid Hydrolysis Product (Acid)~3.20.45 - 0.55 1 (Early)
2-Phenylbenzofuran-3-carboxamide Hydrolysis Intermediate (Amide)~3.50.75 - 0.85 2
2-Phenylbenzofuran-3-carbonitrile TARGET COMPOUND ~4.2 1.00 3
2-Phenylbenzofuran De-cyanated Impurity~4.61.20 - 1.30 4
3-Benzoyl-2-phenylbenzofuran Wittig Side Product~5.51.50+ 5 (Late)

Analyst Note: The resolution (Rs) between the Carboxamide and the Nitrile must be > 2.0 to pass System Suitability. If Rs < 2.0, decrease the initial %B or lower the column temperature.

Visualizing the Analytical Workflow

The following diagrams illustrate the origin of these impurities during synthesis and the mechanism of their separation.

Figure 1: Impurity Origin Pathway

This diagram tracks how process variations lead to specific impurities.

SynthesisPath SM Starting Materials (Salicylonitrile + Alpha-Bromoacetophenone) Inter Cyclization Intermediate SM->Inter Base/Heat Target TARGET: 2-Phenylbenzofuran- 3-carbonitrile Inter->Target -H2O Imp_H Impurity: 2-Phenylbenzofuran (De-cyanation/Side Rxn) Inter->Imp_H Side Rxn Imp_Amide Impurity: Carboxamide (Partial Hydrolysis) Target->Imp_Amide H2O / pH shift Imp_Acid Impurity: Carboxylic Acid (Full Hydrolysis) Imp_Amide->Imp_Acid Prolonged Hydrolysis

Caption: Synthesis pathway showing the origin of critical impurities. Hydrolysis (yellow/red path) is the primary stability concern.

Figure 2: HPLC Separation Mechanism

Visualizing the interaction between the analytes and the C18 column.

Separation cluster_column C18 Column (Stationary Phase) Acid Acid Impurity (Most Polar) Elutes 1st Amide Amide Impurity (Polar) Elutes 2nd Target Target Nitrile (Lipophilic) Elutes 3rd Decya De-cyanated (Most Lipophilic) Elutes 4th Mobile Mobile Phase Flow (Water -> ACN Gradient) Mobile->Acid Weak Interaction Mobile->Amide Moderate Interaction Mobile->Target Strong Interaction Mobile->Decya Very Strong Interaction

Caption: Elution order on C18. The target nitrile is retained longer than hydrolytic impurities due to higher lipophilicity.

Method Validation & Troubleshooting

Sample Preparation
  • Solvent: Dissolve standard/sample in Acetonitrile:Water (80:20) .

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the lipophilic benzofuran).

Troubleshooting Guide
  • Peak Tailing on the Acid Impurity:

    • Cause: Silanol interactions.

    • Fix: Ensure Formic Acid is present in Mobile Phase A (pH ~2.7).

  • Co-elution of Amide and Target:

    • Cause: Gradient slope too steep.

    • Fix: Hold the gradient at 50% B for 5 minutes before ramping to 90%.

  • Ghost Peaks at High RT:

    • Cause: Carryover of the highly lipophilic 3-benzoyl impurity.

    • Fix: Extend the 90% B wash step to 10 minutes.

References

  • BenchChem Technical Support. (2025).[1][2] Analysis of Benzofuran Derivatives by HPLC-UV/MS: Application Note. Retrieved from

  • Trade Science Inc. (2011). Analytical Method Development for Benzbromarone and Intermediates. Analytical Chemistry: An Indian Journal. Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis and biological evaluation of 2-phenyl-benzofuran-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Retrieved from

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from

  • Sciforum. (2025).[5] Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from

Sources

Comparative

Technical Comparison: Photophysical Profile of 2-Phenylbenzofuran-3-carbonitrile vs. Established Benzofuran Scaffolds

Executive Summary 2-Phenylbenzofuran-3-carbonitrile (CAS: 37883-72-0) represents a distinct class of "push-pull" fluorophores. Unlike the unsubstituted parent 2-phenylbenzofuran, the introduction of a cyano group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylbenzofuran-3-carbonitrile (CAS: 37883-72-0) represents a distinct class of "push-pull" fluorophores. Unlike the unsubstituted parent 2-phenylbenzofuran, the introduction of a cyano group at the C3 position creates a strong electron-withdrawing node. This structural modification significantly alters the HOMO-LUMO gap, resulting in a bathochromic (red) shift in absorption and enhanced intramolecular charge transfer (ICT) characteristics.

This guide objectively compares the 3-carbonitrile derivative against standard benzofuran scaffolds, providing experimental protocols for synthesis and spectral characterization. It is designed for medicinal chemists and material scientists evaluating this scaffold for bio-imaging probes or optoelectronic applications.

Part 1: Comparative Photophysical Analysis

The introduction of the cyano group (-CN) at the 3-position of the benzofuran ring disrupts the uniform electron distribution seen in the parent molecule. This results in a polarized excited state, often leading to larger Stokes shifts and solvatochromic behavior.

Spectral Data Comparison

The following table contrasts the target compound with its parent and a carbonyl-substituted analog to illustrate the "acceptor" effect of the substituent at C3.

Feature2-Phenylbenzofuran-3-carbonitrile (Target)2-Phenylbenzofuran (Parent)3-Benzoyl-2-phenylbenzofuran (Analog)
Electronic Character Push-Pull (Donor-Acceptor)Neutral / Weak DonorPush-Pull (Donor-Acceptor)
Appearance Pale Yellow Gum/SolidColorless Crystalline SolidYellow/Orange Solid
Abs Max (

)
~335–350 nm (Solvent dependent)310–317 nm340–360 nm
Emission Max (

)
~410–440 nm (Violet/Blue)360–380 nm (UV/Violet)450–480 nm
Stokes Shift Large (~80–90 nm) Moderate (~50 nm)Large (>100 nm)
Solubility High in DCM, DMSO, AcetoneHigh in Hexane, TolueneModerate in Alcohols

Key Insight: The "Pale Yellow" appearance of the 3-carbonitrile derivative (confirmed by synthesis protocols) indicates absorption tailing into the visible region (>380 nm), which is absent in the colorless parent compound. This confirms the narrowing of the optical band gap.

Solvatochromism & Mechanism

The 3-cyano group facilitates Intramolecular Charge Transfer (ICT) from the phenyl ring (donor) to the cyano-bearing benzofuran core (acceptor).

  • Non-polar solvents (Hexane): Emission is structured and blue-shifted.

  • Polar aprotic solvents (DMSO/DMF): Emission is broad and red-shifted due to stabilization of the polarized excited state.

Part 2: Experimental Protocols

Synthesis of 2-Phenylbenzofuran-3-carbonitrile

Methodology adapted from Copper-mediated cyclization strategies (Swamy et al.).

Objective: Selective synthesis of the 3-cyano derivative without forming the 3-unsubstituted byproduct.

Reagents:

  • o-Alkynylphenol (2-(phenylethynyl)phenol)

  • Copper(I) Cyanide (CuCN)

  • DMF (N,N-Dimethylformamide)

  • Oxygen (

    
    ) atmosphere (balloon)
    

Protocol:

  • Preparation: In a dry round-bottom flask, dissolve 2-(phenylethynyl)phenol (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add CuCN (2.0 equiv). Note: Stoichiometric copper is often required for efficient cyanation during cyclization.

  • Reaction: Stir the mixture at 130–140 °C under an

    
     atmosphere (or air) for 16 hours.
    
    • Mechanism Check: The reaction proceeds via a copper-alkyne intermediate which undergoes reductive elimination to install the cyano group while forming the furan ring.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash extensively with water/brine to remove DMF and copper salts.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Eluent: 1:4 Ethyl Acetate/Petroleum Ether).
    
  • Yield: Expect a pale yellow gum/solid (approx. 70–76% yield).[1]

Standardized UV-Vis Measurement

To ensure reproducible spectral data, follow this validation workflow:

  • Solvent Selection: Use spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cutoff wavelength must be <200 nm.

  • Baseline Correction: Run a blank scan with pure solvent.

  • Sample Prep: Prepare a stock solution (

    
     M) in DMSO, then dilute to 
    
    
    
    M in the test solvent. Absorbance at
    
    
    should be between 0.1 and 0.8 AU to avoid aggregation effects.

Part 3: Mechanism & Visualization

Electronic Transition Pathway (Jablonski-Type)

The following diagram illustrates the energy transfer pathways that define the fluorescence efficiency of the 3-cyano derivative compared to the parent.

Photophysics cluster_effect Effect of 3-CN Group GS Ground State (S0) (Phenyl-Benzofuran-CN) ES_FC Franck-Condon Excited State (S1*) GS->ES_FC Absorption (hν, ~340nm) ES_Rel Relaxed ICT State (Polarized) ES_FC->ES_Rel Solvent Relaxation (< 1 ps) Em Fluorescence (λ ~420nm) ES_Rel->Em Radiative Decay NR Non-Radiative Decay (Heat/Intersystem Crossing) ES_Rel->NR Energy Loss

Caption: Energy level diagram showing the stabilization of the excited state by the 3-cyano group (ICT state), leading to red-shifted emission compared to the parent benzofuran.

Synthesis Reaction Scheme

Visualizing the CuCN-mediated cyclization pathway.

Synthesis Start 2-(Phenylethynyl)phenol (Alkyne Precursor) Inter Cu-Complex Intermediate (Activation of Alkyne) Start->Inter Coordination Prod 2-Phenylbenzofuran-3-carbonitrile (Target Product) Inter->Prod Reductive Elimination & Cyclization Reagents Reagents: CuCN (2.0 eq) DMF, 140°C O2 Atmosphere Reagents->Inter

Caption: Synthetic pathway for the one-pot cyclization and cyanation of alkynylphenols to yield the target benzofuran.

References

  • Swamy, K. C. K., et al. (2014).

    
    -Hydroxyalkynes and o-Alkynylphenols." The Journal of Organic Chemistry. 
    
  • Khelfaoui, N., et al. (2021). "Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives." Physical Chemistry Research.

  • BLD Pharm. (2024). "Product Datasheet: 2-Phenylbenzofuran-3-carbonitrile (CAS 37883-72-0)."

  • Shang, H., et al. (2022). "Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives." Asian Journal of Organic Chemistry.

Sources

Validation

C NMR Chemical Shifts of Benzofuran Carbonitriles: A Comparative Guide

This guide provides an in-depth technical analysis of the C NMR chemical shifts of the cyano group in benzofuran scaffolds. It is designed for medicinal chemists and structural biologists requiring precise structural elu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts of the cyano group in benzofuran scaffolds. It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of benzofuran-based bioisosteres.

Executive Summary

The cyano group (nitrile) is a critical pharmacophore in benzofuran-based drug discovery, often serving as a metabolic block or a hydrogen bond acceptor. However, its quaternary nature and lack of protons make it a "silent" moiety in


H NMR. In 

C NMR, the cyano carbon resonates in a distinct but crowded region (110–120 ppm ), often overlapping with aromatic CH signals.

This guide benchmarks the chemical shift performance of 3-cyanobenzofurans against standard aromatic nitriles (benzonitrile, naphthalene-carbonitrile). It reveals a diagnostic upfield shielding effect specific to the benzofuran 3-position, a critical differentiator for regioisomer assignment.

Chemical Shift Landscape: Benzofurans vs. Alternatives

The chemical shift of the nitrile carbon (


) is highly sensitive to the electronic environment of the attached ring. In benzofurans, the heterocyclic oxygen atom exerts a strong mesomeric effect, differentiating the C2 and C3 positions from standard carbocyclic aromatics.
Comparative Data Table

All values are reported in CDCl


 unless otherwise noted.
ScaffoldPosition of CN

(ppm)
Electronic Driver
Benzofuran C-3 111.0 – 114.5 Strong Shielding: The C3 position is

to the ring oxygen, receiving electron density via resonance (enamine-like character), shielding the attached CN.
Benzofuran C-2 112.0 – 116.0 *Inductive Deshielding: The C2 position is

to the electronegative oxygen, countering resonance shielding.
Indole C-3114.0 – 116.0Moderate Shielding: Nitrogen lone pair donation is less effective than oxygen in this specific geometry.
Naphthalene C-2119.1Baseline Aromatic: Lack of heteroatom resonance; serves as the "standard" aromatic nitrile shift.
Benzene Phenyl118.7Baseline Aromatic: Standard reference.

*Estimated range based on


-heteroatom trends and substituted derivatives.
Key Insight: The "Heteroaromatic Shielding" Phenomenon

Unlike naphthalene-2-carbonitrile (


 119.1 ppm), 3-cyanobenzofurans  consistently resonate upfield (

111–114 ppm). This ~5–8 ppm shift is diagnostic. If your candidate molecule shows a nitrile peak >118 ppm, it is likely not at the benzofuran C3 position, or the ring system has been disrupted (e.g., dihydrobenzofuran).
Performance Analysis: Substituent & Solvent Effects

The "performance" of the


C NMR signal—defined by its resolution, intensity, and stability—varies significantly with experimental conditions.
A. Substituent Sensitivity (Hammett Correlation)

The cyano carbon in benzofurans is moderately sensitive to substituents on the benzenoid ring (positions 4–7), but highly sensitive to substituents at C2.

  • Electron Donors (e.g., -OMe) at C2: Push electron density into the ring, further shielding the C3-CN (shift moves toward 110 ppm ).

  • Electron Withdrawers (e.g., -CF

    
    ) at C2:  Deshield the C3-CN (shift moves toward 115 ppm ).
    
B. Solvent Effects (CDCl

vs. DMSO-

)

Nitriles are Lewis bases and can interact with protic or polar aprotic solvents.

  • CDCl

    
    :  Standard baseline.
    
  • DMSO-

    
    :  Typically causes a deshielding of 1–2 ppm  (e.g., a signal at 112.5 ppm in chloroform may appear at 114.0 ppm in DMSO). This must be accounted for when comparing literature values.
    
Experimental Protocol: Optimizing Detection

The cyano carbon is quaternary (


), meaning it lacks the Nuclear Overhauser Effect (NOE) enhancement and has a long spin-lattice relaxation time (

). Standard proton-decoupled sequences often suppress this signal, leading to "missing" peaks.
Protocol: Quantitative Detection of Cyano Groups
  • Pulse Sequence: Use zgIG (Inverse Gated Decoupling) or equivalent.

    • Why: Decoupler is ON during acquisition (for singlet shape) but OFF during delay (to avoid NOE buildup, which is negligible for

      
       anyway, but this ensures quantitative accuracy).
      
  • Relaxation Delay (

    
    ):  Set to 5–10 seconds .
    
    • Reasoning: Nitrile carbons can have

      
       values of 5–20s. A standard 1s delay will saturate the nuclei, reducing signal intensity by >70%.
      
  • Spectral Window: Ensure the range covers 100–130 ppm with high digital resolution.

  • Concentration:

    
     20 mg/mL is recommended due to the low sensitivity of non-protonated carbons.
    
Self-Validating Check
  • The "Intensity Test": In a standard decoupled spectrum, the CN peak should be significantly shorter than protonated aromatic carbons (CH). If the CN peak is as tall as a CH peak, check for overlap or impurities.

  • The "HMBC Check": The CN carbon will not show correlations in HSQC. It must show long-range (3-bond) coupling to protons on the benzofuran ring (e.g., H4 or a substituent at C2) in the HMBC spectrum.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical decision tree for assigning a cyano group in a benzofuran scaffold, distinguishing it from impurities or alternative isomers.

BenzofuranCN_Workflow Start Unknown Nitrile Signal (110-120 ppm) HSQC Run HSQC Spectrum Start->HSQC IsProtonated Does it correlate with a proton? HSQC->IsProtonated Yes Yes IsProtonated->Yes Correlates No No IsProtonated->No No Correlation NotCN Not a Nitrile (Likely Aromatic CH) HMBC Run HMBC Spectrum (Focus on 3-bond coupling) Coupling Coupling Partner? HMBC->Coupling AssignC3 Couples to Benzofuran H4 (and C2-substituent) Coupling->AssignC3 Couples to H4 AssignC2 Couples to Benzofuran H3 (if H3 exists) Coupling->AssignC2 Couples to H3 AssignBenzenoid Couples to H4/H6 or H5/H7 Coupling->AssignBenzenoid Couples to Ring H CheckShift Check Chemical Shift Value AssignC3->CheckShift ConfirmC3 Shift 111-115 ppm (Shielded Region) CONFIRMED C3-CN CheckShift->ConfirmC3 < 116 ppm ConfirmOther Shift 118-120 ppm (Deshielded Region) LIKELY BENZENOID CN CheckShift->ConfirmOther > 118 ppm Yes->NotCN No->HMBC

Caption: Logical workflow for distinguishing benzofuran C3-nitriles from regioisomers using 2D NMR and chemical shift filtering.

References
  • Oregon State University. "ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    C NMR Chemical Shifts - Nitriles and Aromatics." Chemistry LibreTexts. Link
    
  • RSC Advances. "Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization." Royal Society of Chemistry, 2014. Link

  • National Institutes of Health (NIH). "Naphthalene-2-carbonitrile: PubChem Compound Summary." PubChem. Link

  • University of Wisconsin-Madison. "

    
    C Chemical Shift Table." Department of Chemistry. Link
    
  • Preprints.org. "Synthesis and NMR Characterization of Pyrene Derivatives." Preprints, 2020. (Provides comparative data for fused aromatic systems). Link

Comparative

Comparative Guide: 2-Phenylbenzofuran-3-carbonitrile vs. Indole Isosteres

This guide provides an in-depth technical comparison between 2-phenylbenzofuran-3-carbonitrile and its nitrogen-containing isostere, 2-phenylindole-3-carbonitrile . It is designed for medicinal chemists and pharmacologis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-phenylbenzofuran-3-carbonitrile and its nitrogen-containing isostere, 2-phenylindole-3-carbonitrile . It is designed for medicinal chemists and pharmacologists evaluating scaffold hopping strategies between oxygen and nitrogen heterocycles.

Executive Summary & Structural Logic

The substitution of the indole nitrogen (NH) with oxygen (O) to form a benzofuran core is a classic bioisosteric replacement. While both scaffolds share a planar, aromatic bicyclic structure, the electronic and physicochemical differences significantly alter pharmacokinetics and target binding.

  • 2-Phenylbenzofuran-3-carbonitrile (O-Isostere): Characterized by higher lipophilicity and metabolic stability (lacking the N-H glucuronidation site). It is historically privileged in tubulin polymerization inhibition and Src kinase inhibition .

  • 2-Phenylindole-3-carbonitrile (N-Isostere): Possesses a hydrogen bond donor (NH). Data indicates superior efficacy in NF-κB pathway inhibition but potentially lower permeability due to polarity.

Physicochemical Profile Comparison
Property2-Phenylbenzofuran-3-CN2-Phenylindole-3-CNImpact on Drug Design
Heteroatom Oxygen (O)Nitrogen (NH)O increases lipophilicity; NH provides H-bond donor.
LogP (Est.) ~4.2 - 4.5~3.5 - 3.8Benzofuran is more permeable but less water-soluble.
H-Bond Donors 01Indole can engage specific pocket residues (e.g., Ser, Thr).
H-Bond Acceptors 2 (O, CN)2 (N, CN)Similar acceptor profile via the nitrile group.
Metabolic Liability Low (Oxidative metabolism only)Moderate (N-glucuronidation/oxidation)Benzofuran offers extended half-life potential.

Biological Performance & Experimental Data[1][2][3][4][5][6][7][8][9][10][11]

A. Tubulin Polymerization Inhibition (Primary Benzofuran Target)

Benzofuran derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site. The oxygen lone pairs mimic the methoxy-group interactions found in combretastatin A-4.

  • Benzofuran Performance: Derivatives often exhibit IC50 values < 1.0 µM against cancer cell lines (e.g., A549, MCF-7). The lack of the NH donor is advantageous here, as the colchicine pocket is largely hydrophobic.

  • Indole Performance: While active, indole analogs often require N-methylation to match the potency of benzofurans in this specific pocket, suggesting the NH donor is not required and may incur a desolvation penalty.

B. Anti-Inflammatory Activity (NF-κB & NO Synthase)

In pathways requiring hydrogen bonding for receptor locking, the indole scaffold often outperforms.

  • Experimental Evidence: 2-Phenylindole-3-carbonitrile has been explicitly reported to inhibit nitrite production with an IC50 of 4.8 ± 0.4 µM and NF-κB with an IC50 of 8.5 ± 2.0 µM [1].[1]

  • Benzofuran Comparison: While benzofurans inhibit inflammatory cytokines, they typically do so via kinase inhibition (e.g., Src) rather than direct NF-κB complex interference, often resulting in higher IC50s (10–30 µM) for this specific endpoint.

C. Kinase Inhibition (Src Family)

The 3-carbonitrile group on the benzofuran scaffold is a known pharmacophore for Src kinase inhibition. The linear geometry of the nitrile group (C≡N) allows it to penetrate narrow hydrophobic clefts in the ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylbenzofuran-3-carbonitrile

Rationale: This route avoids the use of unstable intermediates and utilizes a convergent cyclization strategy.

  • Reagents: 2-Hydroxybenzonitrile, α-Bromoacetophenone, K₂CO₃, Acetone (solvent).

  • Step 1 (O-Alkylation): Dissolve 2-hydroxybenzonitrile (1.0 eq) in acetone. Add K₂CO₃ (2.0 eq) and stir at RT for 30 min. Add α-bromoacetophenone (1.1 eq) dropwise. Reflux for 4–6 hours.

  • Step 2 (Cyclization): Evaporate solvent. Resuspend the intermediate ether in dry DMF. Add a strong base (NaH or t-BuOK, 1.2 eq) to induce Thorpe-Ziegler type cyclization/dehydration. Heat to 80°C for 3 hours.

  • Purification: Quench with ice water. Extract with EtOAc.[2] Purify via silica gel column chromatography (Hexane:EtOAc 9:1).

  • Validation: Confirm structure via ¹H-NMR (absence of methylene protons, presence of aromatic protons) and IR (C≡N stretch at ~2220 cm⁻¹).

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Validates the mechanism of action for the benzofuran scaffold.

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 10 µM GTP.

  • Reporter: Add DAPI (10 µM) as the fluorescent reporter (fluorescence increases upon microtubule binding).

  • Incubation: Mix tubulin (2 mg/mL) with the test compound (Benzofuran-3-CN or Indole-3-CN) at varying concentrations (0.1 – 10 µM) in a 96-well black plate at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) fluorometer. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate Vmax (rate of polymerization) and determine the concentration required to inhibit Vmax by 50% (IC50).

Visualizations

Diagram 1: Comparative Synthesis Workflow

This diagram illustrates the divergent synthetic pathways required for the two isosteres.

SynthesisComparison Start_O 2-Hydroxybenzonitrile Step_O1 O-Alkylation (w/ α-Bromoacetophenone) Start_O->Step_O1 Start_N 2-Phenylindole Step_N1 Vilsmeier-Haack Formylation Start_N->Step_N1 C3 Functionalization Step_O2 Base-Mediated Cyclization Step_O1->Step_O2 Product_O 2-Phenylbenzofuran-3-CN (Target O) Step_O2->Product_O Step_N2 Oxime Formation (NH2OH) Step_N1->Step_N2 Aldehyde to Oxime Step_N3 Dehydration (Ac2O or SOCl2) Step_N2->Step_N3 Product_N 2-Phenylindole-3-CN (Target N) Step_N3->Product_N

Caption: Divergent synthetic strategies. The Benzofuran route (top) utilizes cyclization to form the ring and nitrile simultaneously or sequentially. The Indole route (bottom) typically functionalizes the pre-formed indole ring at the C3 position.

Diagram 2: Mechanism of Action (Tubulin vs. Kinase)

Visualizing the dual-pathway potential of the benzofuran scaffold compared to the indole.

MOA cluster_Tubulin Primary Mechanism (Cytotoxicity) cluster_Kinase Secondary Mechanism (Signaling) Compound 2-Phenylbenzofuran-3-CN Tubulin Tubulin Colchicine Site Compound->Tubulin High Affinity (Hydrophobic Interaction) Src Src Kinase ATP Pocket Compound->Src Moderate Affinity (Nitrile-Hinge Interaction) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Apoptosis G2/M Arrest & Apoptosis Polymerization->Apoptosis Signaling Metastasis Signaling Src->Signaling Blocks

Caption: Dual mechanism of action. The benzofuran scaffold primarily targets the hydrophobic colchicine site on tubulin, while the nitrile group provides auxiliary inhibition of Src kinase signaling.

References

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Source: MDPI (Molecules) [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Phenylbenzofuran-3-carbonitrile

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring laboratory sa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and proper environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Phenylbenzofuran-3-carbonitrile, a compound of interest in various research applications. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel and the environment.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Phenylbenzofuran-3-carbonitrile is the foundational step in its safe management. Based on data from related compounds, the primary hazards are categorized as follows:

  • Flammability: Benzofuran is a flammable liquid and vapor.[1][2][3] Therefore, 2-Phenylbenzofuran-3-carbonitrile should be treated as a flammable substance.

  • Health Hazards:

    • Carcinogenicity: Benzofuran is suspected of causing cancer.[1][2][4]

    • Toxicity: While specific data for this compound is unavailable, nitrile-containing compounds can be toxic.[5] Inhalation, ingestion, or skin contact may be harmful.[6][7]

    • Irritation: May cause skin and eye irritation.[7]

  • Environmental Hazards: Benzofuran is harmful to aquatic life with long-lasting effects.[1][2] Therefore, this compound should not be released into the environment.[1]

Table 1: Hazard Profile of Related Compounds

Hazard CategoryAssociated RisksSource Compound(s)
Physical Hazards Flammable liquid and vapor2,3-Benzofuran[1][2][3]
Health Hazards Suspected carcinogen, Potential for skin and eye irritation, Harmful if inhaled or ingested2,3-Benzofuran, Nitrile compounds[1][2][5][7]
Environmental Hazards Harmful to aquatic life with long-lasting effects2,3-Benzofuran[1][2]
II. Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risks.

A. Engineering Controls:

  • Always handle 2-Phenylbenzofuran-3-carbonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[8]

B. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear nitrile gloves.[9] Given that prolonged skin contact can be hazardous, it is crucial to change gloves immediately if they become contaminated.[9][10]

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

III. Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

A. Spill Response:

  • Small Spills (manageable by lab personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[10] Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[6]

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency protocols.

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

IV. Proper Disposal Procedures

Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an approved hazardous waste program.[12] Under no circumstances should 2-Phenylbenzofuran-3-carbonitrile or its containers be disposed of in the regular trash or down the sanitary sewer.[12]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing 2-Phenylbenzofuran-3-carbonitrile, including unreacted material, contaminated solvents, and solid waste (e.g., gloves, absorbent pads), in a designated hazardous waste container.

    • This waste stream should be classified as flammable, toxic, and environmentally hazardous organic waste .

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[4][13]

  • Container Selection and Labeling:

    • Use a chemically compatible container in good condition, preferably plastic, to store the waste.[12][14]

    • The container must be clearly labeled with the words "Hazardous Waste".[12][14]

    • The label must include the full chemical name "2-Phenylbenzofuran-3-carbonitrile" and the approximate concentration or quantity.[12][14] Abbreviations and chemical formulas are not acceptable.[12][14]

    • Indicate the associated hazards by checking the appropriate boxes or pictograms (e.g., flammable, toxic, health hazard, environmentally hazardous).[15]

  • Waste Accumulation:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[14]

    • Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[14]

    • The storage area should be well-ventilated and away from sources of ignition.

  • Request for Pickup:

    • Once the container is nearly full (around 90%), or before the accumulation time limit set by your institution and the EPA (typically 180 days for small quantity generators), submit a chemical waste pickup request to your institution's EHS office.[14]

    • Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific tag to the container.[12]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate 2-Phenylbenzofuran-3-carbonitrile Waste B Segregate as Flammable, Toxic, Organic Waste A->B C Select Compatible Container B->C Place waste in D Label with 'Hazardous Waste' & Chemical Name C->D E Indicate Flammable, Toxic & Environmental Hazards D->E F Keep Container Closed E->F Securely store G Store in Satellite Accumulation Area F->G H Away from Ignition Sources G->H I Container Reaches 90% Full or Time Limit H->I Monitor level J Submit Waste Pickup Request to EHS I->J K EHS Collects for Final Disposal J->K

Caption: Workflow for the proper disposal of 2-Phenylbenzofuran-3-carbonitrile.

V. Conclusion

The responsible management and disposal of chemical waste are integral components of scientific research. By following these detailed procedures for 2-Phenylbenzofuran-3-carbonitrile, researchers can ensure a safe laboratory environment, comply with regulatory requirements, and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

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